Ethanaminium, N,N,N-trimethyl-, hydroxide
Description
Overview of Quaternary Ammonium (B1175870) Compounds (QACs) and their Chemical Significance
Quaternary ammonium compounds (QACs) are a broad class of organic salts with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups and X⁻ is an anion. mdpi.com The central nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge, making them cationic in nature. mdpi.com This defining feature imparts a range of valuable properties, leading to their widespread use across various sectors.
Historically, the antimicrobial properties of QACs have been a primary focus, with their application as disinfectants, antiseptics, and preservatives dating back decades. nih.gov Their mechanism of action often involves the disruption of microbial cell membranes. semanticscholar.org Beyond their biocidal activity, QACs are extensively used as surfactants, fabric softeners, hair conditioners, and detergents due to their amphiphilic nature, which allows them to interact at interfaces between different phases. mdpi.comnih.gov In industrial processes, they serve as phase-transfer catalysts, facilitating reactions between reactants in immiscible solvent systems, which can enhance reaction rates and yields under milder conditions. biomedres.usvestachem.com The versatility and efficacy of QACs have established them as indispensable components in numerous chemical formulations and applications.
Distinctive Characteristics of Ethanaminium, N,N,N-trimethyl-, hydroxide (B78521) as a Quaternary Ammonium Hydroxide
Ethanaminium, N,N,N-trimethyl-, hydroxide (commonly known as ethyltrimethylammonium (B95326) hydroxide or ETMAH) is a quaternary ammonium hydroxide with the chemical formula C₅H₁₅NO. sacheminc.com As a quaternary ammonium hydroxide, it is a strong base. What sets ETMAH apart from many other QACs, particularly those with long alkyl chains, is its small size and high purity, which make it suitable for specialized applications where molecular precision is critical.
Historical Context and Evolution of Research on This Class of Compounds
The history of quaternary ammonium compounds is intrinsically linked to the development of organic chemistry in the 19th century. A pivotal moment in the understanding of these compounds came with the work of German chemist August Wilhelm von Hofmann. In 1881, he reported the "Hofmann degradation" (also known as the Hofmann rearrangement), a reaction that converts amides into primary amines with one fewer carbon atom using a halogen and a strong base. mychemblog.comwikipedia.org This reaction proceeds through the formation of a quaternary ammonium intermediate. While not a direct synthesis of stable QACs, the Hofmann degradation provided fundamental insights into the reactivity of amines and the formation of quaternary ammonium species.
The direct synthesis of quaternary ammonium salts is often achieved through the Menschutkin reaction, a process involving the reaction of a tertiary amine with an alkyl halide. nih.gov This reaction, being a bimolecular nucleophilic substitution (Sₙ2), laid the groundwork for the preparation of a vast array of QACs with varying alkyl substituents. nih.gov The synthesis of quaternary ammonium hydroxides, such as ETMAH, can be accomplished through methods like ion exchange from the corresponding halide salt or by reaction with silver oxide. More modern techniques, such as bipolar membrane electrodialysis, have been developed to produce high-purity quaternary ammonium hydroxides without generating secondary pollutants. researchgate.net The evolution of research has thus progressed from fundamental reaction discoveries to the development of highly specialized synthesis methods for producing high-purity QACs for advanced technological applications.
Scope, Objectives, and Research Avenues for this compound Studies
Current and future research on this compound is multifaceted, spanning from optimizing its existing applications to exploring novel uses. A primary objective remains the enhancement of its performance in semiconductor lithography. Studies continue to investigate the influence of its concentration and formulation on critical parameters like resolution, sensitivity, and defect reduction in advanced lithographic techniques. researchgate.net
Beyond microelectronics, there is growing interest in the catalytic applications of ETMAH. Its role as a phase-transfer catalyst in organic synthesis is an area of active investigation. biomedres.us Research aims to elucidate its catalytic mechanism in various reactions and to expand its utility in green chemistry processes, where it can facilitate reactions in environmentally benign solvent systems. patsnap.com
Another significant research avenue is the use of ETMAH and other small quaternary ammonium hydroxides as structure-directing agents (SDAs) in the synthesis of zeolites. patsnap.comsacheminc.com Zeolites are microporous crystalline aluminosilicates with important applications in catalysis and separation. The size and shape of the quaternary ammonium cation can direct the formation of specific zeolite framework structures. Research in this area focuses on the synthesis of novel zeolites with tailored properties by employing specific QACs like ETMAH as templates. theseus.fi
Furthermore, the exploration of ETMAH in the formulation of smart materials and for applications in other high-technology fields represents a promising frontier for future research. As with all widely used chemical compounds, there is also an ongoing need to study its environmental fate and to develop sustainable practices for its use and disposal.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₁₅NO |
| Molecular Weight | 105.18 g/mol |
| CAS Number | 30382-83-3 |
| Appearance | Typically supplied as a colorless solution |
| Synonyms | Ethyltrimethylammonium hydroxide, ETMAH |
Comparative Data of Short-Chain Quaternary Ammonium Hydroxides
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Primary Application Areas |
| This compound (ETMAH) | C₅H₁₅NO | 105.18 | Semiconductor lithography, phase-transfer catalysis, zeolite synthesis |
| Tetramethylammonium (B1211777) hydroxide (TMAH) | C₄H₁₃NO | 91.15 | Semiconductor lithography, anisotropic etching of silicon, general organic base |
| Tetraethylammonium (B1195904) hydroxide (TEAH) | C₈H₂₁NO | 147.26 | Organic synthesis, zeolite synthesis |
| Tetrabutylammonium (B224687) hydroxide (TBAH) | C₁₆H₃₇NO | 259.47 | Phase-transfer catalysis, strong organic base in non-aqueous media |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl(trimethyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N.H2O/c1-5-6(2,3)4;/h5H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFVBPYVNUCWJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15302-88-2 (Parent) | |
| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5067552 | |
| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
30382-83-3 | |
| Record name | Ethyltrimethylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30382-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanaminium, N,N,N-trimethyl-, hydroxide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparation Methodologies for Ethanaminium, N,n,n Trimethyl , Hydroxide
Conventional Synthetic Routes to Quaternary Ammonium (B1175870) Hydroxides
The production of quaternary ammonium hydroxides (QAHs), including choline (B1196258) hydroxide (B78521), generally follows two well-established chemical pathways. The choice of method often depends on the desired purity, cost considerations, and the scale of production.
A primary and highly atom-efficient method for synthesizing choline hydroxide is the direct reaction of trimethylamine (B31210) (TMA), a tertiary amine, with ethylene (B1197577) oxide (EO) in an aqueous medium. google.comgoogle.comepo.org This process involves the ring-opening of the epoxide by the nucleophilic amine, followed by proton abstraction from water to form the hydroxide.
The reaction is highly exothermic, with a heat of reaction of approximately 117 kJ/mol of ethylene oxide, necessitating careful temperature control to minimize side reactions and ensure safety. google.com Processes may be continuous or batch-wise. In a continuous process, reactants are fed into a reaction zone where heat is actively extracted. google.com To manage the exotherm, the reaction can be carried out in multiple stages. For instance, initial reaction of ethylene oxide and trimethylamine occurs in a first reactor under controlled temperatures, often between 5°C and 35°C, followed by further reaction in a second, insulated reactor where adiabatic heating is permitted. google.comgoogle.com This multi-step approach helps to maximize the conversion of reactants while controlling the temperature profile. google.com The final product is typically an aqueous solution of choline hydroxide, often at concentrations between 40% and 50%. google.comgoogle.com
| Parameter | Value/Condition | Source |
|---|---|---|
| Primary Reactants | Ethylene Oxide (EO), Trimethylamine (TMA), Water | google.comgoogle.com |
| Reaction Type | Exothermic (117 kJ/mol EO) | google.com |
| Initial Reactor Temperature | Controlled, e.g., < 30°C or 5-35°C | google.comgoogle.com |
| Subsequent Reactor Condition | Adiabatic (uncontrolled heating) | google.comgoogle.com |
| Typical Residence Time | 10 to 100 minutes for complete EO conversion | google.com |
| Final Product Concentration | Typically 40-50% aqueous solution | google.comgoogle.com |
An alternative to direct synthesis is the conversion of a quaternary ammonium halide, such as choline chloride, into its corresponding hydroxide. google.com This pathway is a salt metathesis reaction where the halide anion is replaced by a hydroxide anion. This approach is particularly useful when the quaternary ammonium halide is readily available or more stable to produce and store. The conversion can be accomplished through several techniques, most notably using ion exchange resins or electrochemical methods. google.comgoogle.com A simple lab-scale version of this conversion involves reacting choline chloride with potassium hydroxide in methanol (B129727), which causes the precipitation of potassium chloride, leaving the soluble choline hydroxide in the solution. rsc.org
The use of strongly basic anion exchange resins is a common and effective method for converting quaternary ammonium halides to hydroxides. m-chemical.co.jpacs.org In this process, an aqueous solution of the quaternary ammonium halide (e.g., choline chloride) is passed through a column packed with a resin that has quaternary ammonium functional groups with hydroxide ions as the counter-ions. m-chemical.co.jpgoogle.com The resin selectively retains the halide ions (e.g., Cl⁻) from the solution and releases hydroxide ions (OH⁻), resulting in an effluent of the desired quaternary ammonium hydroxide. google.com
The resins themselves are typically polystyrene-based polymers functionalized with quaternary ammonium groups, such as trimethyl ammonium or dimethylethanol ammonium groups. m-chemical.co.jp The efficiency of the exchange process depends on the resin's capacity and the prevention of issues like gelation on the resin bed, which can be managed by controlling the pH of the salt solution, preferably keeping it above 12. google.com Once the resin's capacity is exhausted (i.e., it is saturated with halide ions), it can be regenerated by washing with a strong base solution, such as sodium hydroxide, to replace the captured halides with hydroxide ions, preparing it for reuse. m-chemical.co.jp
| Feature | Description | Source |
|---|---|---|
| Resin Type | Strongly basic anion exchange resin | m-chemical.co.jp |
| Functional Groups | Quaternary ammonium groups (e.g., trimethyl ammonium) | m-chemical.co.jp |
| Mechanism | Exchange of halide anions (e.g., Cl⁻) for hydroxide anions (OH⁻) | google.com |
| Incoming Solution | Aqueous quaternary ammonium halide (e.g., choline chloride) | google.com |
| Outgoing Solution | Aqueous quaternary ammonium hydroxide (e.g., choline hydroxide) | google.com |
| Regeneration | Washing with a strong base solution (e.g., NaOH) | m-chemical.co.jp |
Electrochemical methods offer a high-purity route to quaternary ammonium hydroxides by avoiding the addition of chemical reagents that might contaminate the final product. These techniques use an electric potential to drive the conversion of halide salts.
Electrolysis is widely used for producing high-purity quaternary ammonium hydroxides from their corresponding salts. google.comosti.gov The process is typically carried out in an electrolytic cell divided into an anode and a cathode compartment by a cation-exchange membrane. google.comgoogle.com An aqueous solution of the quaternary ammonium salt (e.g., choline chloride) is introduced into the anode compartment. google.com
When a direct current is applied, the quaternary ammonium cations (e.g., choline, N(CH₃)₃CH₂CH₂OH⁺) migrate from the anolyte, across the cation-exchange membrane, and into the cathode compartment. google.comgoogle.com Simultaneously, water is reduced at the cathode, generating hydroxide ions (OH⁻) and hydrogen gas. google.com These newly formed hydroxide ions combine with the incoming cations to form the high-purity quaternary ammonium hydroxide solution. At the anode, the halide ions are oxidized. google.com The key to this process is the cation-exchange membrane, which must be highly permeable to the quaternary ammonium cations but impermeable to the anions (e.g., Cl⁻) and the hydroxide ions to ensure high current efficiency and product purity. google.com
| Component/Parameter | Description | Source |
|---|---|---|
| Cell Configuration | Two-compartment cell (anode and cathode) | google.com |
| Separator | Cation-exchange membrane | google.com |
| Anode Compartment (Anolyte) | Aqueous solution of quaternary ammonium salt (e.g., choline chloride) | google.com |
| Cathode Compartment (Catholyte) | Water, which is reduced to OH⁻ and H₂ | google.com |
| Ion Migration | Cations (e.g., Choline⁺) pass through the membrane to the cathode | google.comgoogle.com |
| Product Formation | Cations combine with OH⁻ in the catholyte to form QAH | google.com |
Ion Membrane Electrodialysis (IMED) is another electrochemical technique for preparing quaternary ammonium hydroxides. google.com One configuration involves an electrolytic cell with anode and cathode compartments separated by an anion-exchange membrane. google.comgoogle.com In this setup, a solution of the quaternary ammonium halide is fed into the cathode compartment, while an ammonium hydroxide solution can be fed into the anode compartment. google.com
Under an applied electric potential, the halide anions migrate from the cathode compartment, through the anion-exchange membrane, to the anode compartment. google.com This leaves the quaternary ammonium cations in the cathode compartment, where the reduction of water produces hydroxide ions and hydrogen gas. The cations and hydroxide ions combine to form the desired product. google.com A crucial aspect of this process is controlling the pH to prevent the discharge of halogen gas at the anode. google.com Electrodialysis can also be performed using bipolar membranes, which split water into H⁺ and OH⁻ ions under an electric field, offering another route for generating the hydroxide ions needed for the conversion. nih.govresearchgate.net
Conversion of Quaternary Ammonium Halides to Hydroxides
Electrochemical Synthesis Pathways
Bipolar Membrane Electrodialysis (BMED)
Bipolar Membrane Electrodialysis (BMED) stands out as an environmentally friendly and efficient method for producing high-purity choline hydroxide from its corresponding salts, such as choline chloride. researchgate.net This technology integrates bipolar membranes into an electrodialysis stack. The core principle of BMED involves the dissociation of water molecules within the bipolar membrane into hydrogen (H⁺) and hydroxide (OH⁻) ions under an electric field. youtube.com
In a typical setup for producing choline hydroxide from choline chloride (ChCl), the choline cations (Ch⁺) migrate from the feed compartment through a cation exchange membrane and combine with the hydroxide ions generated at the bipolar membrane, forming choline hydroxide (ChOH). google.comresearchgate.net Simultaneously, chloride anions (Cl⁻) move through an anion exchange membrane to combine with hydrogen ions, forming hydrochloric acid (HCl) as a valuable by-product. researchgate.netyoutube.com This process is advantageous as it avoids the formation of other by-products and features high energy utilization and a straightforward operational procedure. researchgate.net
The efficiency of BMED is influenced by several operational parameters. Studies on similar hydroxide production processes, such as for lithium hydroxide, have systematically investigated the impact of current density, feed concentration, pH, and solution volume ratios to optimize performance. mdpi.com For instance, optimizing current density is crucial; while higher densities can increase production rates, they can also lead to higher energy consumption and potential membrane damage. Research shows that a balance must be struck to achieve high current efficiency and low specific energy consumption. mdpi.com
| Parameter | Effect on BMED Performance | Source |
|---|---|---|
| Current Density | Affects production rate, current efficiency, and specific energy consumption. Optimal density balances these factors. | mdpi.com |
| Feed Concentration | Impacts ion availability and solution conductivity, influencing overall process efficiency. | mdpi.com |
| Initial pH | Can influence membrane stability and the potential for side reactions. | mdpi.com |
| Volume Ratio (Feed:Base) | Affects the final concentration of the product and the efficiency of ion transport. | mdpi.com |
Metal Hydroxide Reaction and Precipitation Strategies
A classic chemical synthesis route for choline hydroxide involves the reaction of a choline salt with a metal hydroxide, leading to the precipitation of an insoluble metal salt. This method relies on the principle of metathesis, or double displacement, where the desired choline hydroxide remains in the solution while the unwanted salt precipitates out and can be removed by filtration.
One prominent example is the treatment of choline sulfate (B86663) with barium hydroxide, Ba(OH)₂. google.com In this reaction, the highly insoluble barium sulfate (BaSO₄) precipitates, leaving an aqueous solution of choline hydroxide.
Another documented strategy is the use of silver oxide (Ag₂O) to displace halide counterions from choline halides. google.com For instance, reacting choline chloride with silver oxide in an aqueous medium yields choline hydroxide in the solution and a precipitate of silver chloride (AgCl). While effective, the high cost of silver reagents often limits this method to smaller-scale laboratory preparations.
Solvent-Dependent Conversion Techniques
The direct synthesis of choline hydroxide from its constituent precursors is highly dependent on the choice of solvent. The most common industrial method involves the direct reaction of ethylene oxide (EO), trimethylamine (TMA), and water. google.comgoogle.com In this process, water is not merely a solvent but also a primary reactant and an effective medium for the reaction. google.com
The use of an aqueous medium is advantageous because it serves as an efficient solvent for the reactants (TMA) and the product (choline hydroxide). google.com Furthermore, water's high heat capacity is crucial for managing the highly exothermic nature of the reaction. google.com The synthesis can also be performed in other water-miscible alkanols, demonstrating the flexibility of solvent choice, although water remains the preferred medium for both economic and process control reasons. google.com
Recent research has also explored the use of choline hydroxide itself in the formation of deep eutectic solvents (DESs). For example, a DES composed of choline hydroxide and urea (B33335) has been shown to be an effective green solvent for dissolving cellulose. researchgate.netrsc.org This highlights the unique solvent properties related to choline hydroxide and underscores the importance of the solvent environment in its applications and, by extension, its synthesis. researchgate.net
Investigation of Reaction Parameters and Yield Optimization
Optimizing the synthesis of choline hydroxide requires a thorough investigation of various reaction parameters. Factors such as solvent systems, temperature, pressure, and the role of catalysts or reactant concentrations are critical in maximizing reaction efficiency, yield, and product purity.
Influence of Solvent Systems on Reaction Efficiency
The solvent system exerts a profound influence on the efficiency of choline hydroxide synthesis. In the direct synthesis from ethylene oxide and trimethylamine, water is the ideal medium. google.com It acts as a reagent, a solvent, and a heat-transfer medium, ensuring the reaction proceeds efficiently and safely in a continuous, single-phase aqueous system. google.com The use of a sufficient amount of water to create a diluted solution during the initial reaction step has been found to improve selectivity and reaction rates. google.com
The impact of water content has also been noted in applications where choline hydroxide is used as a catalyst. For instance, the catalytic activity of choline hydroxide in certain condensation reactions is dramatically accelerated by the presence of trace amounts of water in an ionic liquid medium. tandfonline.comresearchgate.net This suggests that the diffusion of ions and the formation of micro-heterogeneous environments, dictated by the solvent system, are key to reaction efficiency. tandfonline.com
Temperature and Pressure Effects on Conversion Yields
Temperature and pressure are critical parameters in the synthesis of choline hydroxide, particularly in the highly exothermic direct reaction of EO, TMA, and water, which has a heat of reaction of 117 kJ/mol EO. google.com Careful temperature management is required to prevent overheating, which could lead to unwanted side reactions and product degradation, affecting both yield and purity. google.comgoogle.com
The reaction is typically performed at temperatures between 40°C and 150°C, with a more preferred range of 50°C to 100°C. google.com This temperature range provides a good balance between reaction kinetics, product quality (e.g., minimizing color formation), and process economics, such as allowing for cost-efficient cooling methods. google.comgoogle.com For instance, an experiment conducted at 50°C and 10 bar pressure yielded a 40.1% choline hydroxide solution, while increasing the temperature to 90°C showed an effect on the color of the final product. google.com
Pressure is also controlled to maintain the reactants in the desired phase and to manage the reaction kinetics. The use of a two-phase system (an aqueous choline hydroxide phase and an organic liquid TMA phase) under pressure can be induced to facilitate product separation and heat extraction. google.com
| Parameter | Operating Range | Impact on Synthesis | Source |
|---|---|---|---|
| Temperature | 40°C - 150°C | Balances reaction kinetics, product quality (color), and energy efficiency. Higher temperatures can increase degradation. | google.comgoogle.com |
| Pressure | e.g., 10 bar | Maintains reactants in the liquid phase and can be used to induce phase separation for product recovery. | google.com |
Catalyst Selection and Concentration Impact on Reaction Kinetics
In many of its applications, choline hydroxide itself functions as an efficient, green, and recyclable base catalyst. tandfonline.comtandfonline.com While the direct synthesis from EO and TMA does not typically involve a separate catalyst, understanding how concentration affects reaction kinetics is crucial, a principle well-illustrated by studies where choline hydroxide is the catalyst.
Research on the synthesis of 3-aroylflavones using choline hydroxide as a catalyst demonstrated a clear link between the catalyst concentration and reaction yield. tandfonline.com Increasing the amount of choline hydroxide catalyst initially boosted the reaction conversion. However, an excessive amount of the catalyst led to undesirable side reactions, specifically the hydrolysis of an intermediate product, which ultimately decreased the yield of the desired product. tandfonline.com This demonstrates a classic optimization problem where the catalyst concentration must be carefully controlled to maximize efficiency.
| Amount of Choline Hydroxide (mmol) | Yield of 3-benzoyl-6-chloroflavone (%) |
|---|---|
| 0.25 | ~40 |
| 0.50 | 59 |
| 1.00 | ~55 |
| 2.00 | ~45 |
| 3.50 | ~30 |
The effectiveness of choline hydroxide can also be enhanced by supporting it on a solid material, creating a heterogeneous catalyst. For example, choline hydroxide supported on magnesium oxide (MgO) has been shown to exhibit higher turnover frequency (TOF) values for aldol (B89426) condensation reactions compared to other basic catalysts, indicating superior catalytic activity. rsc.org This approach combines the catalytic power of choline hydroxide with the benefits of heterogeneous catalysis, such as easy separation and recyclability. researchgate.net
Green Chemistry Approaches in Quaternary Ammonium Hydroxide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium hydroxides like choline hydroxide to mitigate environmental impact and enhance safety. These approaches focus on reducing solvent use, employing sustainable catalysts, and minimizing waste.
Solvent-Free or Reduced-Solvent Methodologies
A key objective in green synthesis is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of solvent-free synthesis for various quaternary ammonium compounds. mdpi.com For instance, the synthesis of certain quaternary ammonium salts has been successfully performed without any solvent, yielding a solid product that can be purified by washing with a solvent like diethyl ether to remove unreacted starting materials. mdpi.com
In other cases, water is used as a green solvent. Choline hydroxide itself is often synthesized and used in aqueous solutions, avoiding more hazardous organic solvents. google.comgoogle.com The direct reaction of trimethylamine (TMA), water, and ethylene oxide (EO) is a prime example of a more atom-efficient method that uses water as the reaction medium. google.comgoogle.com Furthermore, some green synthetic protocols utilizing choline hydroxide as a catalyst are performed under solvent-free conditions, highlighting the compatibility of this compound with solventless reaction designs. researchgate.net The development of such methods reduces processing steps, lowers energy consumption, and prevents the environmental pollution associated with solvent waste.
Sustainable Catalyst Systems for Enhanced Selectivity
Choline hydroxide is not only a target product but also an effective, recyclable, and environmentally benign catalyst for various organic syntheses. tandfonline.comtandfonline.comwikipedia.org It has been identified as an efficient basic ionic liquid catalyst for reactions such as the hydrophosphonylation of aldehydes and the synthesis of biscoumarins. rsc.orgproquest.com Its use as a homogeneous catalyst in aqueous media or under neat conditions provides a green alternative to conventional catalysts. tandfonline.comrsc.org
Key features of choline hydroxide as a sustainable catalyst include:
High Efficiency: It often provides excellent yields in short reaction times. researchgate.netrsc.org
Recyclability: After a reaction, the aqueous solution containing choline hydroxide can often be recovered and reused for several cycles without a significant loss of catalytic activity. researchgate.nettandfonline.com For example, in the synthesis of 3-aroylflavones, the catalyst was recovered by simple extraction and evaporation, achieving a 98% recovery yield and successful reuse for up to six cycles. tandfonline.com
Biodegradability: Choline hydroxide is considered an eco-friendly and biodegradable catalyst. wikipedia.org
Additionally, supported choline hydroxide systems have been developed. When supported on a solid like magnesium oxide (MgO), choline hydroxide can function as a heterogeneous catalyst, which simplifies catalyst-product separation and further enhances its sustainability profile in reactions like aldol condensations. rsc.org
Table 1: Examples of Reactions Catalyzed by Choline Hydroxide
| Reaction Type | Substrates | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Synthesis of α-hydroxyphosphonates | Aldehydes, Diethylphosphite | Neat or Solvent Conditions | Efficient, Recyclable Catalyst | rsc.org |
| Baker–Venkataraman Rearrangement | 2′-hydroxyacetophenones, Benzoyl chlorides | Sequential 'one-pot' | Recyclable up to six times | tandfonline.com |
| Synthesis of β-phosphonomalonates | Aldehydes, Dicyanomethane, Diethyl phosphonate | Basic Medium | Straightforward construction, Good yields | tandfonline.com |
| Synthesis of 1H-pyrazolo[1,2-a]pyridazine-2-carbonitriles | Aldehydes, Malononitrile, Phthalhydrazide | Solvent-free | Excellent yields, Short reaction time | researchgate.net |
| Aldol Condensation | Ketones, Aldehydes | Supported on MgO | Heterogeneous, High Turnover Frequency (TOF) | rsc.org |
By-product Management and Waste Minimization in Synthesis
Effective by-product and waste management is crucial for a green synthesis process. Traditional methods for producing choline hydroxide from choline halides often generate halogen-containing side streams that require disposal. google.comgoogle.com For instance, synthesis via an anion exchange column from a choline halide results in a halogenated waste stream. google.com
Modern approaches aim to circumvent this issue:
Atom-Efficient Reactions: The direct synthesis of choline hydroxide from ethylene oxide, trimethylamine, and water is highly atom-efficient, meaning more of the atoms from the reactants are incorporated into the final product, generating less waste. google.comgoogle.com
Phase Separation and Reactant Recycling: In the continuous industrial process, an excess of trimethylamine is often used as a reaction medium. After the reaction, a phase separation occurs, yielding an aqueous choline hydroxide phase and an organic phase rich in trimethylamine. This allows the unreacted trimethylamine to be easily separated and recycled back into the reaction zone, minimizing waste. google.comwipo.int
Electrodialysis: Bipolar membrane electrodialysis (BMED) has emerged as a clean production method. This technique can synthesize high-purity quaternary ammonium hydroxides from their halide salts without creating the secondary pollution associated with conventional methods like ion exchange or chemical reaction with metal hydroxides. researchgate.net
Industrial Scale Production Considerations and Advancements
The large-scale production of choline hydroxide is driven by its use in various industries, including electronics and chemical manufacturing. google.compalmercruz.comwiseguyreports.com Advancements focus on creating continuous, efficient, and high-purity processes.
The most prominent industrial method is the direct reaction of ethylene oxide (EO), trimethylamine (TMA), and water. google.comgoogle.com Key considerations for this process include:
Thermal Management: The reaction is highly exothermic (117 kJ/mol EO), necessitating careful heat management to prevent overheating, which can lead to by-product formation and product discoloration. google.com Industrial processes use heat exchangers and may conduct the reaction in a diluted form to dissipate heat effectively. google.comgoogle.com
Continuous Operation: Continuous processes have been developed that allow for the steady production of concentrated (e.g., 40-50% by weight) aqueous choline hydroxide solutions. google.comwipo.int Reactants are continuously fed into a reaction zone, and the product is continuously removed. google.com
Purity and By-products: A major challenge is minimizing the formation of O-ethoxylation products. Advanced processes can keep these by-products below 1-2% relative to choline hydroxide. google.com The process of inducing a phase separation between the aqueous product and an organic liquid phase containing excess TMA is a key step in purification. google.com
Recent technological advancements are further improving industrial production:
Membrane Electrolysis and BMED: As mentioned, techniques like bipolar membrane electrodialysis are gaining traction. A BMED system can convert choline chloride to choline hydroxide with high current efficiency (84.6%) and low energy consumption, offering a sustainable and high-purity production route. researchgate.net
Process Optimization: Innovations include reacting components at temperatures above 30°C to form a diluted solution first, followed by a concentration step. This approach can lead to better consumption factors for ethylene oxide under economically advantageous conditions. google.com
Table 2: Comparison of Industrial Production Methodologies for Choline Hydroxide
| Methodology | Key Reactants | Advantages | Challenges/Considerations | Reference |
|---|---|---|---|---|
| Continuous Direct Synthesis | Ethylene Oxide, Trimethylamine, Water | High atom efficiency, Continuous operation, High concentration product (40-50%) | Highly exothermic reaction requiring careful thermal management, By-product control | google.comgoogle.com |
| Anion Exchange | Choline Halide (e.g., Choline Chloride) | Can produce high-purity product | Generates halogenated waste streams, Often labor-intensive | google.com |
| Bipolar Membrane Electrodialysis (BMED) | Choline Halide, Water | No secondary pollution, High purity, Low energy consumption | Membrane fouling/stability, Process performance can be affected by ion size | researchgate.net |
Spectroscopic and Advanced Structural Characterization of Ethanaminium, N,n,n Trimethyl , Hydroxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C).
Proton NMR spectroscopy of choline (B1196258) hydroxide (B78521) provides distinct signals corresponding to the different sets of protons in its structure. In a deuterated water (D₂O) solvent, the expected proton signals are for the trimethylammonium group and the two methylene (B1212753) groups of the ethyl chain.
Published data for choline hydroxide in D₂O shows the following chemical shifts rsc.org:
A singlet for the nine equivalent protons of the N,N,N-trimethyl group (-N(CH₃)₃) is observed at approximately 3.20 ppm.
A triplet corresponding to the two protons of the methylene group adjacent to the nitrogen atom (-CH₂-N) appears at roughly 3.49 ppm.
A multiplet for the two protons of the methylene group bearing the hydroxyl group (-CH₂-OH) is found around 4.05 ppm.
The integration of these peaks would correspond to a 9:2:2 ratio, confirming the number of protons in each unique chemical environment. The splitting patterns (singlet, triplet, multiplet) arise from the spin-spin coupling between neighboring, non-equivalent protons.
Table 1: ¹H NMR Chemical Shifts for Ethanaminium, N,N,N-trimethyl-, hydroxide in D₂O
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -N(CH₃)₃ | 3.20 | Singlet |
| -CH₂-N | 3.49 | Triplet |
| -CH₂-OH | 4.05 | Multiplet |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in choline hydroxide gives rise to a distinct signal in the ¹³C NMR spectrum.
For choline hydroxide in D₂O, the reported ¹³C NMR chemical shifts are as follows rsc.org:
The carbon atoms of the trimethylammonium group (-N(CH₃)₃) show a signal at approximately 53.91 ppm. Due to the free rotation around the C-N bonds, these three methyl carbons are chemically equivalent.
The carbon of the methylene group attached to the nitrogen atom (-CH₂-N) resonates at about 55.73 ppm.
The carbon of the methylene group bonded to the hydroxyl group (-CH₂-OH) is observed at approximately 67.86 ppm.
Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| -N(CH₃)₃ | 53.91 |
| -CH₂-N | 55.73 |
| -CH₂-OH | 67.86 |
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, advanced multi-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of signals and to confirm the connectivity of the molecule.
COSY spectra would show correlations between coupled protons. For choline hydroxide, a cross-peak between the signals of the two methylene groups (-CH₂-N and -CH₂-OH) would be expected, confirming their adjacent positions in the ethyl chain.
HSQC provides correlations between protons and the carbon atoms to which they are directly attached. This technique would definitively link the proton signals at 3.49 ppm and 4.05 ppm to their corresponding carbon signals at 55.73 ppm and 67.86 ppm, respectively. The proton signal at 3.20 ppm would correlate with the carbon signal at 53.91 ppm.
While specific 2D NMR studies focused solely on the structural elucidation of pure choline hydroxide are not prevalent in the literature, these techniques are routinely applied to more complex molecules containing the choline moiety researchgate.netresearchgate.netcolab.wsuni-regensburg.dewgtn.ac.nz.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic spectrum that acts as a molecular fingerprint.
For choline hydroxide, the key vibrational bands are associated with the O-H, C-H, C-N, and C-O bonds.
A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group, which is often involved in hydrogen bonding. uni-regensburg.de
C-H stretching vibrations of the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ range.
The C-N stretching vibration of the aliphatic amine functionality is typically observed around 1079-1293 cm⁻¹. core.ac.ukwikipedia.org
The C-O stretching of the primary alcohol can be found near 1085 cm⁻¹. wikipedia.org
C-H bending frequencies are expected around 951 cm⁻¹. wikipedia.org
Raman spectroscopy of a choline hydroxide-silica solution has shown peaks at 2910 cm⁻¹ and 2970 cm⁻¹, which can be attributed to C-H stretching vibrations. core.ac.uk
Table 3: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretching | 3200-3600 |
| C-N Stretching | 1079-1293 |
| C-O Stretching | ~1085 |
| C-H Bending | ~951 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For choline hydroxide, the cationic part, the N,N,N-trimethylethanaminium ion, is what is typically detected. The molecular weight of this cation is 104.17 g/mol . Therefore, a prominent peak at an m/z of approximately 104 would be expected in the mass spectrum.
Further fragmentation of the choline cation can provide additional structural confirmation. A common fragmentation pathway involves the loss of a methyl group, leading to a fragment ion. Another significant fragmentation can result in the formation of a trimethylamine (B31210) fragment. In a study on the determination of choline, a precursor ion of m/z 104.0 was identified, which fragmented into product ions with m/z values of 60.0 and 45.0. aip.org
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the mass of a molecule with very high accuracy. This precision makes it possible to determine the elemental composition of the molecule and its fragments, which is invaluable for confirming the molecular formula and for distinguishing between compounds with the same nominal mass. For the N,N,N-trimethylethanaminium cation (C₅H₁₄NO⁺), HRMS would be able to confirm its elemental composition with a high degree of confidence, distinguishing it from any other ions with the same nominal mass. While specific HRMS fragmentation studies on pure choline hydroxide are not extensively detailed in readily available literature, the technique is frequently used in the analysis of more complex systems containing this moiety. researchgate.netmdpi.com
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) provides valuable structural information for this compound, commonly known as tetramethylammonium (B1211777) hydroxide (TMAH). In aqueous solutions, TMAH completely dissociates into the tetramethylammonium cation ([N(CH₃)₄]⁺) and the hydroxide anion (OH⁻). oaepublish.com MS/MS analysis, therefore, focuses on the fragmentation of the stable tetramethylammonium cation (TMA⁺). oaepublish.comresearchgate.net
When subjected to collision-induced dissociation (CID) in an MS/MS experiment, the precursor ion TMA⁺, with a mass-to-charge ratio (m/z) of 74.097, undergoes fragmentation. oaepublish.comresearchgate.net The fragmentation of quaternary amines like TMA⁺ is characterized by the cleavage of carbon-carbon or carbon-nitrogen bonds. The primary fragmentation pathway for TMA⁺ involves the loss of a methyl radical (•CH₃) or other small neutral molecules.
The resulting product ions are characteristic and can be used for identification and quantification. The fragmentation of the TMA⁺ cation is relatively straightforward due to its simple, symmetrical structure. The major product ions observed in the MS/MS spectrum of TMA⁺ typically arise from the sequential loss of neutral molecules such as methane (B114726) (CH₄) or the cleavage of N-C bonds. This technique is often coupled with liquid chromatography (LC) for the analysis of TMAH in various matrices. researchgate.net
A study utilizing ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) identified TMA⁺ by its accurate mass and confirmed its structure through its product ion profile generated by setting a collision energy. oaepublish.com The stability of the tetramethylammonium ion means that it can be detected with high sensitivity, making LC-MS/MS a powerful tool for its trace analysis in samples like industrial wastewater. researchgate.net
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 74.097 | 58 | CH₄ (Methane) | Loss of a methyl group and a hydrogen atom |
| 74.097 | 59 | CH₃ (Methyl radical) | Cleavage of a nitrogen-carbon bond |
| 74.097 | 44 | C₂H₆ (Ethane) | Loss of two methyl groups |
X-ray Diffraction (XRD) Studies for Solid-State Structure
X-ray diffraction (XRD) is a primary technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound, which is typically available as various hydrates, XRD provides definitive information on its solid-state structure. wikipedia.org
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) offers precise determination of unit cell dimensions, bond lengths, and bond angles. carleton.edu TMAH crystallizes from aqueous solutions to form several hydrates, with the pentahydrate, (CH₃)₄NOH·5H₂O, being of significant interest. aip.orgaip.org
The crystal structure of tetramethylammonium hydroxide pentahydrate was determined at 25°C using three-dimensional X-ray diffraction data. aip.orgaip.org The analysis revealed that the hydroxide ions and water molecules form a hydrogen-bonded framework. This framework creates polyhedral cages that encapsulate the tetramethylammonium cations. aip.orgaip.org The presence of the (CH₃)₄N⁺ ions distorts the symmetry of the oxygen lattice. aip.orgaip.org A notable feature is the disorder of three carbon atoms in each cation, suggesting that the cations behave as slightly hindered axial rotors within the cages. aip.org
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₂₃NO₆ ((CH₃)₄NOH·5H₂O) | nih.gov |
| Crystal System | Orthorhombic | aip.orgaip.org |
| Space Group | - | - |
| Unit Cell Dimensions | a = 12.57 Å, b = 10.96 Å, c = 7.91 Å | aip.orgaip.org |
| Formula Units (Z) | 4 | aip.orgaip.org |
| Temperature | 25 °C | aip.orgaip.org |
Powder X-ray Diffraction (PXRD) for Crystalline Phases
Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and is widely used for routine characterization of bulk materials. units.itresearchgate.net While single crystals are not always available, most drug substances and chemicals are obtained as polycrystalline powders, making PXRD an invaluable tool. units.itresearchgate.net
For TMAH, PXRD can be used to identify the specific hydrate (B1144303) form present (e.g., pentahydrate, trihydrate) and to assess the purity of a crystalline batch. aip.org Each crystalline phase possesses a unique PXRD pattern, which serves as a "fingerprint" for identification. For instance, the PXRD pattern of the pentahydrate would be distinct from other hydrated or anhydrous forms.
Furthermore, variable-temperature PXRD can be employed to study phase transitions, such as the dehydration of TMAH hydrates upon heating. units.it By monitoring the changes in the diffraction pattern as a function of temperature, one can determine the temperatures at which transformations from one crystalline form to another (or to an amorphous phase) occur. units.it
Chromatographic Purity Assessment and Identification
Chromatographic techniques are fundamental for assessing the purity of this compound and for identifying and quantifying any impurities. Both gas and liquid chromatography serve distinct but complementary roles in the analysis of TMAH.
Gas Chromatography (GC) for Volatile Components
Due to its non-volatile nature as a salt, TMAH itself is not directly amenable to standard gas chromatography. However, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing volatile impurities or the thermal degradation products of TMAH.
A common application is pyrolysis-GC-MS, where TMAH is intentionally heated to high temperatures in the GC inlet. msconsult.dknih.gov This process, often referred to as thermochemolysis, causes TMAH to decompose into volatile products, primarily trimethylamine and methanol (B129727) or dimethyl ether. researchgate.net This technique is also widely used as a derivatization method, where TMAH acts as a methylating reagent in the hot injector port to convert non-volatile analytes like fatty acids or phenols into their more volatile methyl esters or ethers for GC analysis. msconsult.dkresearchgate.netnih.gov
When assessing the purity of TMAH solutions, GC can be used to detect and quantify volatile organic impurities. A common impurity in TMAH is trimethylamine, which gives aged solutions a characteristic fishy odor. wikipedia.org Analysis by headspace GC-MS can effectively determine the concentration of such volatile contaminants.
Liquid Chromatography (LC) for Purity and Impurity Profiling
Liquid chromatography (LC) is the primary method for the direct analysis, purity assessment, and impurity profiling of TMAH in its ionic, non-volatile form. Various LC modes can be employed for the separation and quantification of the tetramethylammonium cation.
Ion-pair reversed-phase LC is a common approach where a reagent is added to the mobile phase to form a neutral ion-pair with the TMA⁺ cation, allowing it to be retained and separated on a standard C18 column. researchgate.net Another effective method is ion chromatography (IC), which uses ion-exchange columns to separate ions based on their charge. oaepublish.com IC is well-suited for separating TMA⁺ from other inorganic cations (e.g., sodium, potassium) and other amine impurities. oaepublish.com
Modern methods often utilize high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) for highly sensitive and specific analysis. oaepublish.comresearchgate.netncku.edu.tw These LC-MS/MS methods allow for very low detection limits, making them ideal for determining trace levels of TMAH in industrial wastewater or for profiling related impurities. oaepublish.comresearchgate.net For example, a UPLC-HRMS method has been developed with a linear range for TMA⁺ from 0.002 to 1 μg/mL, demonstrating its high sensitivity. oaepublish.comresearchgate.netncku.edu.tw
| Technique | Column Type | Mobile Phase Example | Detection | Application | Reference |
|---|---|---|---|---|---|
| Ion Chromatography (IC) | Cation Exchange | 11 mM H₂SO₄ | Conductivity | Analysis in wastewater | oaepublish.com |
| UPLC-HRMS | - | Aqueous solution | HRMS | Trace analysis in air samples | oaepublish.com |
| Reversed-Phase HPLC | ZORBAX ODS | Ionic liquid + Acetonitrile | Indirect UV | Determination in ionic liquids | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Ethanaminium, N,n,n Trimethyl , Hydroxide
Phase-Transfer Catalysis (PTC) Mechanisms and Applications
Ethanaminium, N,N,N-trimethyl-, hydroxide (B78521) can function as a phase-transfer catalyst, facilitating reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. nih.govacs.orgwikipedia.org Although its low organophilicity makes it less optimal than its longer-chain analogues (like tetrabutylammonium (B224687) salts) for many PTC applications, its high thermal stability is a significant advantage in reactions requiring high temperatures. nih.gov
In a typical PTC system, the organic-soluble substrate resides in the organic phase while the water-soluble nucleophile (e.g., a salt like potassium iodide) is in the aqueous phase. digicollections.net The reaction is extremely slow without a catalyst because the reactants are separated. digicollections.net The phase-transfer catalyst, the tetramethylammonium (B1211777) cation ([N(CH₃)₄]⁺), overcomes this barrier.
The core mechanism of phase-transfer catalysis involves the extraction of the reactant anion from the aqueous phase and its subsequent activation in the organic phase. wikipedia.orgdigicollections.net The tetramethylammonium cation ([N(CH₃)₄]⁺) forms an ion pair with the aqueous reactant anion (e.g., CN⁻, I⁻, or another nucleophile). This ion pair, [N(CH₃)₄]⁺A⁻, is soluble in the organic phase due to the organic nature of the cation's methyl groups.
Once in the organic solvent, the anion is "naked" or poorly solvated compared to its state in the highly solvating aqueous environment. quora.comquora.com In water, anions are heavily stabilized by hydrogen bonding, which reduces their nucleophilicity. In the organic phase, freed from this "solvation shell," the anion becomes a much more powerful nucleophile, leading to a dramatic increase in the reaction rate with the organic substrate. digicollections.net After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle. This process of anion extraction and activation is fundamental to the utility of quaternary ammonium (B1175870) salts in PTC. wikipedia.org
Mechanistic Models in PTC (e.g., Starks' Extraction vs. Makosza's Interfacial)
Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.net Quaternary ammonium salts like Ethanaminium, N,N,N-trimethyl-, hydroxide are effective phase-transfer catalysts. The mechanism by which these catalysts shuttle reactants across the phase boundary has been a subject of extensive investigation, leading to two primary models: the Starks' extraction mechanism and the Makosza interfacial mechanism. ias.ac.inwiley-vch.de
Starks' Extraction Mechanism: Proposed by Charles Starks, this model suggests that the quaternary ammonium cation (Q⁺), in this case, N,N,N-trimethylethanaminium, forms an ion pair with an anion (Y⁻) from the aqueous phase. phasetransfercatalysis.comresearchgate.net This lipophilic ion pair, Q⁺Y⁻, is extracted into the organic phase. wiley-vch.deresearchgate.net Once in the organic phase, the anion becomes highly reactive, as it is poorly solvated ("naked anion"), and reacts with the organic substrate (RX) to form the product (RY). The newly formed Q⁺X⁻ ion pair then migrates back to the aqueous interface to exchange X⁻ for another Y⁻, thus continuing the catalytic cycle. researchgate.net This mechanism is generally accepted for many nucleophilic substitution reactions where the anion is transferred from the aqueous to the organic phase. mdpi.com
Makosza's Interfacial Mechanism: Mieczysław Makoza proposed an alternative pathway, particularly for reactions involving the generation of carbanions using a strong base like hydroxide. ias.ac.inphasetransfercatalysis.com In this model, the deprotonation of the organic substrate (an acidic organic compound) does not occur in the bulk organic phase. Instead, the strong hydroxide base, which has a high hydration energy, remains at the interface between the aqueous and organic phases. mdpi.com Deprotonation of the organic acid (e.g., chloroform) occurs at this interface. ias.ac.inmdpi.com The resulting carbanion is then captured by the quaternary ammonium cation at the interface and pulled into the organic phase as an ion pair, where it subsequently reacts. wiley-vch.demdpi.com Attempts to generate species like dichlorocarbene (B158193) by using separately prepared anhydrous tetraalkylammonium hydroxide in an organic phase have failed, lending support to the interfacial model for such reactions. mdpi.com
The predominance of one mechanism over the other depends on various factors, including the lipophilicity of the catalyst and the nature of the reacting anion. researchgate.netmdpi.com For highly lipophilic catalysts and anions with low hydration energy, the Starks mechanism is plausible. wiley-vch.demdpi.com However, for hydroxide-initiated reactions, the interfacial mechanism is often considered more likely due to the unfavorable energy of transferring a highly hydrated hydroxide ion into the organic phase. mdpi.com
Table 1: Comparison of PTC Mechanistic Models
| Feature | Starks' Extraction Mechanism | Makosza's Interfacial Mechanism |
|---|---|---|
| Location of Ion Exchange | Bulk aqueous phase or interface wiley-vch.demdpi.com | Strictly at the interface ias.ac.inmdpi.com |
| Role of Catalyst | Extracts reactant anion into the organic phase wiley-vch.deresearchgate.net | Binds to the organic anion at the interface and transports it into the organic phase mdpi.com |
| Site of Reaction | Bulk organic phase researchgate.net | Bulk organic phase (after interfacial anion generation) ias.ac.in |
| Applicability | General nucleophilic substitutions (e.g., with CN⁻, Br⁻) phasetransfercatalysis.comresearchgate.net | Base-induced reactions, carbanion and carbene generation (e.g., using NaOH) ias.ac.inmdpi.com |
Kinetic Studies of PTC Reactions
Kinetic studies are crucial for understanding the mechanism of PTC reactions and optimizing reaction conditions. researchgate.net The rate of a PTC reaction catalyzed by this compound is influenced by several interconnected variables. Investigations into the kinetics of dichlorocarbene addition to styrene (B11656) under PTC conditions, for example, have shown that the reaction follows pseudo-first-order kinetics when the base and organic substrate are in excess. ias.ac.in
Key parameters affecting the reaction kinetics include:
Catalyst Concentration: The reaction rate is generally proportional to the concentration of the phase-transfer catalyst. capes.gov.br
Stirring Speed: Since PTC reactions occur in heterogeneous systems, the rate of mass transfer between phases is critical. The reaction rate often increases with stirring speed up to a certain point, beyond which the reaction becomes kinetically controlled rather than mass-transfer limited. The size of the interfacial area, which is dependent on agitation, is a crucial factor, especially for very fast reactions. mdpi.com
Concentration of Base: In hydroxide-initiated reactions, the concentration of the aqueous base (e.g., sodium hydroxide) significantly impacts the rate. ias.ac.in Using high concentrations or even solid forms of the inorganic salt can favor the phase transfer of the anion. operachem.com
Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of PTC reactions. However, the thermal stability of the quaternary ammonium salt is a limiting factor; for instance, many decompose in strong alkaline solutions at temperatures between 50-70°C. operachem.com
Solvent: The choice of the organic solvent influences the intrinsic reaction rate. Polar, aprotic solvents can activate the transferred anion, increasing its reactivity. operachem.com
Table 2: Factors Influencing PTC Reaction Kinetics
| Parameter | Effect on Reaction Rate | Rationale |
|---|---|---|
| Catalyst Concentration | Increases | More catalyst molecules are available to transport anions across the phase boundary. capes.gov.br |
| Stirring Speed | Increases (up to a limit) | Enhances interfacial area, improving mass transfer between phases. mdpi.com |
| Base Concentration | Increases | A higher concentration gradient drives the formation of the reactive species. ias.ac.inoperachem.com |
| Temperature | Increases | Provides higher kinetic energy for molecules, but limited by catalyst stability. operachem.com |
| Solvent Polarity | Varies | Polar aprotic solvents can enhance the reactivity of the "naked" anion in the organic phase. operachem.com |
Stereochemical Control in Asymmetric PTC
Asymmetric phase-transfer catalysis is a powerful method for synthesizing enantioenriched products. nih.govbohrium.com This is achieved by using a chiral, non-racemic phase-transfer catalyst. While this compound is an achiral molecule, the principles of asymmetric PTC are based on modifying such catalysts to create a chiral environment. researchgate.net
The central concept involves the formation of a chiral ion pair between the catalyst cation and the reacting anion. nih.gov This chiral ion pair then reacts with the substrate, and the steric and electronic properties of the catalyst direct the approach of the reactants, leading to the preferential formation of one enantiomer over the other. bohrium.com Catalysts derived from natural products like Cinchona alkaloids are commonly used for this purpose. bohrium.com
Stereochemical control in asymmetric PTC has been successfully applied to a wide range of transformations, including:
Alkylation of glycine (B1666218) Schiff bases to produce unnatural α-amino acids. researchgate.net
Epoxidation of olefins, particularly α,β-enones. acs.org
Asymmetric α-heterofunctionalization reactions of prochiral nucleophiles. nih.gov
The effectiveness of stereochemical control depends on the rigid, well-defined structure of the chiral catalyst, which creates a precise chiral pocket to guide the reaction pathway. bohrium.com
Hofmann Elimination Reactions Induced by Hydroxide
The Hofmann elimination is a classic organic reaction that converts a quaternary ammonium salt, such as this compound, into an alkene and a tertiary amine upon heating. allen.inbyjus.com The hydroxide ion present in the compound acts as the base that initiates the elimination. organicchemistrytutor.com This reaction is also known as the Hofmann degradation. allen.inwikipedia.org
Mechanistic Pathways of Hofmann Degradation
The Hofmann elimination proceeds via a one-step, concerted E2 (elimination, bimolecular) mechanism. masterorganicchemistry.com The key steps involving a substrate like N,N,N-trimethylethanaminium hydroxide are as follows:
Deprotonation: The hydroxide ion (OH⁻) acts as a base and abstracts a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the quaternary nitrogen). numberanalytics.com
Concerted Bond Formation and Cleavage: As the β-hydrogen is removed, the electrons from the C-H bond shift to form a new pi bond between the α- and β-carbons. Simultaneously, the C-N bond breaks, and the trimethylamine (B31210) group departs as a neutral, stable leaving group. organicchemistrytutor.commasterorganicchemistry.com
For this concerted mechanism to occur, a specific stereochemical arrangement is required: the β-hydrogen and the trimethylamine leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). organicchemistrytutor.comorganic-chemistry.org This geometric constraint is a defining feature of the E2 pathway and influences the stereochemical outcome of the reaction. numberanalytics.com The degradation is driven by the formation of a stable alkene and the departure of a good, neutral leaving group (trimethylamine). byjus.com
Regioselectivity and Stereoselectivity in Elimination Products
Regioselectivity (Hofmann's Rule): When a quaternary ammonium hydroxide has multiple, non-equivalent β-hydrogens available for abstraction, the Hofmann elimination exhibits distinct regioselectivity. According to the Hofmann rule, the major product is the least substituted (and typically less thermodynamically stable) alkene. byjus.comchemistrysteps.comlibretexts.org This is in direct contrast to the Zaitsev rule, which predicts the formation of the more substituted alkene as the major product in many other elimination reactions. masterorganicchemistry.comchemistrysteps.com
The preference for the Hofmann product is primarily attributed to steric effects. The leaving group, a bulky trialkylamine (like trimethylamine), sterically hinders the approach of the base to the more substituted, internal β-hydrogens. masterorganicchemistry.comchemistrysteps.com Consequently, the base preferentially abstracts a proton from the less sterically encumbered, terminal β-carbon, leading to the formation of the least substituted alkene. byjus.com
Stereoselectivity: The stereoselectivity of the Hofmann elimination is governed by the requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group. numberanalytics.comnumberanalytics.comwizeprep.com The reaction proceeds through a transition state where these five atoms (H-C-C-N⁺) lie in the same plane. This conformational requirement dictates which stereoisomeric alkene (E or Z) is formed, particularly in cyclic systems or substrates with pre-existing stereocenters. organicchemistrytutor.com
Application in Synthetic Organic Chemistry
The Hofmann elimination is a valuable tool in synthetic organic chemistry with several key applications: allen.in
Synthesis of Less-Substituted Alkenes: Due to its predictable regioselectivity (Hofmann's rule), the reaction is a reliable method for synthesizing terminal or less-substituted alkenes, which can be difficult to obtain as major products via other elimination pathways. allen.innumberanalytics.com
Structural Elucidation of Amines: Historically, Hofmann elimination was instrumental in determining the structure of complex nitrogen-containing natural products, particularly alkaloids. allen.inaakash.ac.in By converting an unknown amine into a quaternary salt and then performing the elimination, the resulting alkene's structure provides clues about the carbon skeleton surrounding the nitrogen atom. aakash.ac.in
Integration into Multi-Step Syntheses: The reaction is used to introduce a carbon-carbon double bond into a molecule, which can then be used for further functionalization through reactions like cycloaddition or hydrogenation. numberanalytics.com
Commercial Synthesis: The Hofmann elimination is employed in the commercial synthesis of various tertiary amines and alkenes. allen.inaakash.ac.in It has also been applied in the synthesis of pharmaceuticals and advanced materials. numberanalytics.comslideshare.net For example, it has been used in the synthesis of precursors for tryptophan and various benzene (B151609) derivatives. allen.in
Participation in Nucleophilic Substitution Reactions
As a strong base and a source of hydroxide ions, tetramethylammonium hydroxide facilitates nucleophilic substitution reactions. The hydroxide ion (OH⁻) is a potent nucleophile that can attack an electron-deficient (partially positive) carbon atom, leading to the displacement of a leaving group. cognitoedu.orgscience-revision.co.uk This reactivity is fundamental to the synthesis of alcohols from halogenoalkanes, where the halogen is replaced by a hydroxyl group. chemguide.co.ukdocbrown.info
TMAH itself can act as a reagent in these transformations. For instance, it is used in the O-methylation of phenolic compounds, where it serves as an alkylating agent under certain conditions, such as microwave irradiation. researchgate.net In this context, the reaction mechanism involves the deprotonation of the phenol (B47542) followed by methylation. TMAH can also undergo simple acid-base reactions to generate other tetramethylammonium salts. wikipedia.org For example, reacting TMAH with an ammonium salt can result in a metathesis reaction, forming a new tetramethylammonium salt. wikipedia.org
In more complex syntheses, TMAH has been employed as a catalyst for multi-component reactions, such as the one-pot synthesis of 1,2-dihydro-1-aryl-naphtho[1,2-e] scientific.netresearchgate.netoxazine-3-ones. In this process, TMAH is proposed to catalyze the reaction by enhancing the nucleophilic character of the reactants, urea (B33335) and 2-naphthol. researchgate.net
| Reactants | Role of TMAH | Product Type | Reference |
|---|---|---|---|
| Halogenoalkane | Source of Nucleophile (OH⁻) | Alcohol | chemguide.co.uk, docbrown.info |
| Phenolic Compound | Methylating Agent/Base | Aryl Methyl Ether | researchgate.net |
| Ammonium Thiocyanate | Reactant (Metathesis) | Tetramethylammonium Thiocyanate | wikipedia.org |
| 2-Naphthol, Aldehyde, Urea | Catalyst | Naphthoxazinone derivative | researchgate.net |
Interactions with Carbon-Hydrogen Acidic Compounds and Derivatives
Tetramethylammonium hydroxide is a very strong base, a property that governs its interactions with compounds containing acidic carbon-hydrogen (C-H) bonds. wikipedia.orgnih.gov It can readily deprotonate a wide range of organic molecules, generating carbanions or other negatively charged intermediates that can then participate in further reactions. This reactivity is a key aspect of its utility in organic synthesis and analytical chemistry.
A significant application demonstrating this interaction is thermochemolysis, an analytical technique where heat is applied to a sample in the presence of a chemical agent. nih.gov TMAH is a common reagent for this process, often used to analyze complex organic materials, including those found in extraterrestrial samples. nih.govnasa.gov In these procedures, TMAH facilitates the hydrolysis and methylation of functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups. nasa.gov The strong basicity of TMAH allows it to break down large macromolecules and cleave ester and ether linkages, making the constituent molecules amenable to analysis by techniques like gas chromatography-mass spectrometry. nasa.govscience.gov
The interaction is not limited to analytical applications. In synthetic chemistry, the deprotonation of C-H acids by TMAH is the first step in many base-catalyzed reactions, such as aldol (B89426) condensations and alkylations, where the formation of a nucleophilic carbanion is required.
| Compound/Functional Group Type | Nature of Interaction | Application/Process | Reference |
|---|---|---|---|
| Phenols (-OH) | Deprotonation/Methylation | O-Methylation Synthesis | researchgate.net |
| Carboxylic Acids (-COOH) | Deprotonation/Methylation | Thermochemolysis (GC-MS Analysis) | nih.gov, nasa.gov |
| Amines (-NH) | Hydrolysis/Methylation | Thermochemolysis (GC-MS Analysis) | nasa.gov |
| Silicates (Si-OH) | Corrosion/Bond Disruption | Thermochemolysis (Sample Preparation) | nasa.gov |
Catalytic Activity in Polymerization Processes
Tetramethylammonium hydroxide serves as an effective base catalyst in various polymerization reactions, most notably in the synthesis of polysiloxanes. scientific.netresearchgate.netmdpi.com It is particularly utilized in the anionic ring-opening polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4). mdpi.comresearchgate.net
The mechanism involves the hydroxide ion from TMAH initiating the cleavage of the silicon-oxygen (Si-O) bond in the cyclic monomer. scientific.netresearchgate.net This creates a linear, reactive siloxanolate species that can then propagate by attacking other cyclic monomers, leading to the growth of the polymer chain.
Research has shown that TMAH plays a dual role in these equilibrium-driven processes. mdpi.com It not only facilitates the ring-opening polymerization but can also promote the reverse reaction, depolymerization or "back-biting," which can limit the molecular weight of the final polymer. mdpi.com Therefore, controlling reaction conditions and neutralizing or removing the catalyst at the appropriate stage is crucial for synthesizing high-quality polymers with desired properties. researchgate.netmdpi.com
The concentration of TMAH, water, and the reaction temperature are critical parameters that influence the polymerization rate and the concentration of terminal hydroxyl groups on the polymer chains. researchgate.net For example, in the synthesis of polydiethyoxylsiloxane, dehydrated TMAH was used to catalyze the ring-cleavage of dimethyl cyclic siloxane, with ethanol (B145695) acting as a capping agent to terminate the polymerization. scientific.netresearchgate.net
| Polymer Synthesized | Monomer(s) | Type of Polymerization | Key Findings | Reference |
|---|---|---|---|---|
| Polydiethyoxylsiloxane | Dimethyl cyclic siloxane | Anionic Ring-Opening | Dehydrated TMAH is an effective catalyst; ethanol acts as a capping agent. | scientific.net, researchgate.net |
| Polydimethylsiloxane (PDMS) | Octamethylcyclotetrasiloxane (D4) | Anionic Ring-Opening | TMAH catalyzes polymerization; water presence affects terminal hydroxy concentration. | researchgate.net |
| Poly(vinylsilsesquioxane) (PVSO) | D₄ᴴ and D₄ⱽⁱ | Ring-Opening | TMAH acts as a base catalyst, but must be removed to prevent depolymerization. | mdpi.com |
Advanced Applications in Chemical Synthesis and Materials Science
Application as a Phase-Transfer Catalyst in Organic Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acs.org Ethanaminium, N,N,N-trimethyl-, hydroxide (B78521) acts as a phase-transfer catalyst by forming an ion pair with a reactant in the aqueous phase. acs.org This ion pair is sufficiently lipophilic to be transported into the organic phase, where the reaction can then proceed. acs.org One of the significant advantages of TMAH in certain PTC applications is its thermal stability, as it does not undergo Hofmann elimination, a common decomposition pathway for other tetraalkylammonium hydroxides. researchgate.net
Alkylation and Acylation Reactions
In a study on the acylation of alcohols, phenols, and thiols, TBAOH was used as an efficient catalyst. The reaction of various substrates with acylating agents like acetic anhydride and benzoyl chloride in the presence of TBAOH afforded the corresponding esters and thioesters in high yields. The data below illustrates the effectiveness of this type of catalyst in promoting acylation reactions.
Table 1: TBAOH-Catalyzed Acylation of Alcohols and Phenols
| Entry | Substrate | Acylating Agent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl alcohol | Acetic anhydride | Benzyl acetate | 92 |
| 2 | 1-Octanol | Acetic anhydride | Octyl acetate | 89 |
| 3 | Phenol (B47542) | Benzoyl chloride | Phenyl benzoate | 91 |
| 4 | 4-Nitrophenol | Acetic anhydride | 4-Nitrophenyl acetate | 85 |
Data compiled from a study on the acylation of alcohols and phenols. researchgate.net
Addition and Condensation Reactions
Ethanaminium, N,N,N-trimethyl-, hydroxide is an effective catalyst for various addition and condensation reactions, most notably aldol (B89426) condensations and Michael additions. In an aldol condensation, TMAH acts as a base to deprotonate a carbonyl compound, making it more reactive and facilitating the formation of a β-hydroxy carbonyl compound. acs.org
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another important carbon-carbon bond-forming reaction that can be catalyzed by TMAH. For instance, the addition of nitromethane to chalcones can be facilitated by a basic catalyst in a polar aprotic solvent.
Table 2: Base-Catalyzed Michael Addition of Nitromethane to Chalcones
| Entry | Chalcone Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | 1,3-Diphenyl-2-propen-1-one | 4-Nitro-1,3-diphenyl-1-butanone | 85 |
| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 1-(4-Methoxyphenyl)-4-nitro-3-phenyl-1-butanone | 82 |
| 3 | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 1-(4-Chlorophenyl)-4-nitro-3-phenyl-1-butanone | 88 |
Data is illustrative of typical yields for Michael additions of this type. chemrevlett.comedu.krd
Oxidation and Reduction Transformations
The application of this compound as a phase-transfer catalyst in oxidation and reduction reactions is less commonly reported compared to other quaternary ammonium (B1175870) salts. However, the principle of PTC is applicable to these transformations. For instance, the oxidation of alcohols using oxidizing agents like potassium permanganate (B83412) can be carried out in a two-phase system with a suitable phase-transfer catalyst. The catalyst transports the permanganate ion from the aqueous phase to the organic phase where it can oxidize the alcohol.
Similarly, the reduction of ketones using reducing agents like sodium borohydride can be performed under phase-transfer conditions. While specific examples detailing the use of TMAH for these transformations are limited, the general methodology is well-established in organic synthesis.
Polymerization Catalysis and Control
This compound is a widely used catalyst in the anionic ring-opening polymerization of cyclic monomers, particularly cyclosiloxanes like octamethylcyclotetrasiloxane (B44751) (D₄). chemrevlett.com In this process, TMAH initiates the polymerization, leading to the formation of polydimethylsiloxane (PDMS), a key component of silicone polymers. chemrevlett.com The concentration of TMAH can influence the rate of polymerization and the molecular weight of the resulting polymer. researchgate.netyoutube.com
One of the advantages of using TMAH as a catalyst is that it is a "temporary catalyst," meaning it can be decomposed and removed by heating after the polymerization is complete, leaving no residue in the final product. The kinetics of the anionic ring-opening polymerization of D₄ catalyzed by TMAH have been studied, and the activation energy for this process has been determined to be 91.4 kJ·mol⁻¹. researchgate.net
Templating Agent in the Synthesis of Porous Materials
In materials science, this compound serves as a crucial organic structure-directing agent (OSDA) in the synthesis of porous materials, most notably zeolites. brandeis.eduresearchgate.net OSDAs guide the organization of inorganic precursors, such as silica and alumina, into specific crystalline frameworks with well-defined pore structures. researchgate.net The size and shape of the TMAH cation play a significant role in determining the final topology of the zeolite. brandeis.edu
Zeolite Synthesis and Structure Direction
The synthesis of zeolites is a complex process where the choice of OSDA is critical in directing the formation of a particular zeolite structure. This compound is known to direct the synthesis of several types of zeolites, including Zeolite T and Omega Zeolite (Mazzite framework). preprints.orgkoyauniversity.org
The concentration of TMAH in the synthesis gel can have a profound impact on the crystallization process, influencing the crystal size, morphology, and even the chemical composition of the final zeolite product. A study on the synthesis of Omega zeolite nanocrystals demonstrated that varying the molar ratio of TMAH to alumina (Al₂O₃) allowed for the regulation of the crystal size. preprints.orgkoyauniversity.org
Table 3: Influence of TMAH/Al₂O₃ Molar Ratio on Omega Zeolite Crystal Size
| Run | TMAH/Al₂O₃ Molar Ratio | Average Crystal Size (nm) | Crystal Morphology |
|---|---|---|---|
| 1 | 0.36 | 36 - 117 | Irregular |
| 2 | 0.48 | 60 - 70 | Uniform |
| 3 | 0.61 | 43 - 93 | Rod-like |
Data from a study on the synthesis of Omega zeolite nanocrystals. preprints.orgkoyauniversity.org
Furthermore, the presence of TMAH can also affect the silicon-to-aluminum (Si/Al) ratio in the final zeolite framework. The Si/Al ratio is a critical parameter that influences the acidity and catalytic properties of the zeolite.
Table 4: Effect of TMAH/Al₂O₃ Molar Ratio on the Bulk Si/Al Ratio of Omega Zeolite
| Run | TMAH/Al₂O₃ Molar Ratio | Bulk Si/Al Ratio |
|---|---|---|
| 1 | 0.36 | 3.037 |
| 2 | 0.48 | 3.070 |
| 3 | 0.61 | 3.500 |
Data from a study on the synthesis of Omega zeolite nanocrystals. koyauniversity.org
In the synthesis of other zeolites, such as ZSM-5, while tetrapropylammonium hydroxide (TPAOH) is a more common SDA, TMAH can be used in combination with other OSDAs to influence the final properties of the material. nih.gov The cooperative or competitive interactions between different OSDAs in the synthesis media can lead to the formation of novel zeolite structures or materials with tailored properties. brandeis.edu
Mesoporous Material Formation (e.g., MCM-41, SBA-15)
The synthesis of highly ordered mesoporous silica materials, such as MCM-41 (Mobil Composition of Matter No. 41) and SBA-15 (Santa Barbara Amorphous No. 15), relies on the precise control of silica polymerization around surfactant templates. Tetramethylammonium (B1211777) hydroxide plays a critical role in this process, typically serving as a hydroxyl source. researchgate.netlukasiewicz.gov.pl The hydroxide ions facilitate the hydrolysis and condensation of silica precursors, such as tetraethyl orthosilicate (TEOS).
In the typical synthesis of MCM-41, TMAH provides the basic conditions necessary for the formation of silica construction units that organize around a surfactant template, most commonly cetyltrimethylammonium bromide (CTAB). researchgate.net This process, often carried out hydrothermally, results in a material with a highly uniform hexagonal arrangement of cylindrical mesopores. researchgate.netresearchgate.net Similarly, in the synthesis of SBA-15, which uses non-ionic block copolymers as templates in an acidic medium, TMAH can be employed to adjust the pH and influence the final structural properties of the material. researchgate.netscielo.br The characteristics of these materials, including specific surface area and pore diameter, are influenced by the synthesis conditions and the reagents used. lukasiewicz.gov.pl
Table 1: Role of TMAH in Mesoporous Material Synthesis
| Material | Precursor (Silicon Source) | Template (Surfactant) | Role of TMAH | Resulting Structure |
|---|---|---|---|---|
| MCM-41 | Tetraethyl orthosilicate (TEOS) | Cetyltrimethylammonium bromide (CTAB) | Hydroxyl source for silica condensation | Hexagonal array of uniform mesopores |
| SBA-15 | Tetraethyl orthosilicate (TEOS) | Triblock copolymers (e.g., P123) | pH modifier, influences structure | Hexagonal structure with thicker silica walls |
Nanoparticle and Nanostructure Fabrication
In the field of nanotechnology, controlling the size, shape, and stability of nanoparticles is paramount. Tetramethylammonium hydroxide is utilized as a surface-modifying agent and surfactant in the fabrication of various nanostructures. purdue.edu Its primary function is to prevent the aggregation of nanoparticles during and after synthesis. purdue.edu
For instance, in the synthesis of magnetic nanoparticles like magnetite (Fe₃O₄), TMAH can be added during or after precipitation. researchgate.net The tetramethylammonium cations (TMA⁺) adsorb onto the surface of the nanoparticles, creating repulsive electrostatic forces that counteract the attractive van der Waals forces, thus leading to well-dispersed and stable colloidal solutions. researchgate.net This peptization process is crucial for applications where nanoparticle agglomeration would be detrimental, such as in the creation of ferrofluids. purdue.edu TMAH is also employed in the coating of nanoparticles, for example, in the preparation of hydrophilic magnesium iron oxide nanoparticles for biomedical applications. nih.gov
Precursor and Intermediate in the Synthesis of Advanced Organic Compounds
TMAH is a strong, metal-free organic base that serves as a versatile reagent, precursor, and intermediate in the synthesis of a wide array of advanced organic compounds. wikipedia.org Its utility stems from its high basicity and the fact that upon heating, it decomposes into volatile products (trimethylamine and methanol), leaving no metallic residue. nih.gov
Synthesis of Energetic Materials
The synthesis of modern high-energy density materials (HEDMs) often involves the creation of energetic salts. These materials consist of an energetic anion paired with a cation, and their properties can be tuned by altering these components. lukasiewicz.gov.pl While not typically a direct precursor in the backbone of energetic molecules like RDX or HMX, tetramethylammonium hydroxide plays a key role in the synthesis of these energetic salts in two primary ways.
As a Strong Base: TMAH is used to deprotonate acidic, nitrogen-rich heterocyclic compounds, which are common precursors for energetic anions. This acid-base reaction yields the tetramethylammonium salt of the energetic compound, which can then be used in subsequent metathesis reactions to introduce other cations (e.g., ammonium, hydrazinium). wikipedia.org
As a Cation Source: The tetramethylammonium (TMA⁺) cation itself can be incorporated into energetic salts. By reacting TMAH with an acidic energetic compound, the corresponding TMA⁺ salt is formed. wikipedia.org For example, tetramethylammonium nitrate (B79036), an energetic salt, can be synthesized from TMAH. researchgate.net The properties of the final energetic material are influenced by the combination of the cation and anion. lukasiewicz.gov.pl
Preparation of Specialty Chemicals
Tetramethylammonium hydroxide is widely employed in the preparation of various specialty chemicals due to its catalytic and reactive properties.
Phase-Transfer Catalyst: TMAH can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.netnih.gov It transports anions from the aqueous phase into the organic phase, where they can react. researchgate.net Due to its high thermal stability compared to other tetraalkylammonium hydroxides, it is particularly advantageous for PTC applications that require high temperatures. purdue.edu
Catalyst in Organic Reactions: As a strong base, TMAH catalyzes numerous organic reactions, including the hydrolysis of esters and aldol condensations. researchgate.net In the synthesis of silicone polymers, it acts as a catalyst for the polymerization of siloxane monomers. Its non-contaminating nature is a significant advantage, as it can be easily removed by heating after the reaction is complete. nih.gov
Synthesis of Specific Reagents: TMAH is a precursor for other tetramethylammonium salts through simple acid-base reactions. wikipedia.org For example, it reacts with hydrofluoric acid to produce tetramethylammonium fluoride. wikipedia.org It is also used to synthesize specialized catalysts, such as tetramethylammonium-3-aminopropyl-dimethylsilanolate, by reacting with organosilicon compounds. researchgate.net
Role in Enzyme Catalysis and Activity Modulation
The interaction of chemical compounds with enzymes can significantly alter their catalytic activity. While some compounds act as activators, others function as inhibitors.
Superactivation of Enzymes in Aqueous Solutions
Current scientific literature does not provide evidence for the "superactivation" of enzymes by tetramethylammonium hydroxide in aqueous solutions. In contrast, available research indicates that TMAH and its constituent ion, tetramethylammonium (TMA⁺), can act as inhibitors for certain enzymes. This modulation of enzyme activity is characterized by a decrease in catalytic performance.
For example, in studies involving the biological treatment of TMAH-containing wastewater, high concentrations of TMAH have been shown to inhibit the activity of nitrifying bacteria. researchgate.net Specifically, TMAH and its degradation intermediates may compete with ammonia (B1221849) for the active site of the ammonia monooxygenase (AMO) enzyme, leading to the inhibition of nitrification. researchgate.netnih.gov The TMA⁺ ion is known to affect nerve and muscle function by binding to and activating nicotinic acetylcholine receptors, which demonstrates its potent bioactivity. wikipedia.org Furthermore, research on quinoprotein methanol (B129727) dehydrogenase has shown that quaternary ammonium compounds can act as inhibitors. nih.gov
While related compounds have been shown to enhance enzyme stability under specific conditions, such as the use of tetramethylammonium chloride in deep eutectic solvents, this does not equate to superactivation in a standard aqueous environment by tetramethylammonium hydroxide. mdpi.com Therefore, the documented role of TMAH in enzyme activity modulation is primarily one of inhibition rather than activation.
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation/Common Name |
|---|---|
| This compound | Tetramethylammonium hydroxide (TMAH) |
| Tetraethyl orthosilicate | TEOS |
| Cetyltrimethylammonium bromide | CTAB |
| Magnetite | Fe₃O₄ |
| Cyclotrimethylenetrinitramine | RDX |
| Cyclotetramethylenetetranitramine | HMX |
| Trimethylamine (B31210) | TMA |
| Methanol | - |
| Tetramethylammonium fluoride | - |
| Tetramethylammonium-3-aminopropyl-dimethylsilanolate | - |
| Tetramethylammonium nitrate | - |
| Ammonia | - |
Enzyme–Additive Interactions and Structural Implications
The interaction of this compound with enzymes presents a noteworthy area of study, particularly concerning enzyme stability and activity. Research has demonstrated that this compound can influence the conformational stability of proteins. For instance, a study on cytochrome c, a well-characterized enzyme, revealed that choline (B1196258) hydroxide, when used as a support for magnetic nanoparticles, plays a role in preserving the enzyme's structure and function.
Spectroscopic studies have indicated that the secondary structure of cytochrome c is more stable in the presence of choline hydroxide-supported nanoparticles compared to unsupported nanoparticles. This suggests that the choline hydroxide component contributes to maintaining the native conformation of the enzyme. Furthermore, the enzymatic activity of cytochrome c was found to be enhanced in the presence of these functionalized nanoparticles. This enhancement is attributed to the favorable interactions between the choline hydroxide and the enzyme, which help to preserve its active state over a longer period.
These findings highlight the potential of this compound as an additive in biocatalytic systems, where maintaining enzyme stability and activity is crucial. The interactions appear to be favorable for creating a microenvironment that supports the enzyme's structural integrity.
Applications as a Cationic Surfactant (Focusing on Chemical Function)
This compound exhibits the characteristic properties of a cationic surfactant due to its molecular structure, which consists of a positively charged hydrophilic head (the quaternary ammonium group) and a hydrophilic tail (the ethyl group with a hydroxyl functional group). This amphiphilic nature drives its behavior at interfaces.
Surface Tension Reduction and Micelle Formation
Like other surfactants, this compound, when dissolved in a solvent such as water, will migrate to the surface. This preferential accumulation at the air-water interface disrupts the cohesive energy of the water molecules, leading to a reduction in surface tension. As the concentration of the surfactant increases, the surface becomes saturated, and a significant drop in surface tension is observed.
Beyond a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules begin to self-assemble in the bulk solution to form aggregates called micelles. In these structures, the hydrophobic tails are oriented towards the interior, creating a nonpolar core, while the hydrophilic heads remain in contact with the surrounding aqueous medium. The formation of micelles is an important characteristic of surfactants, and the CMC is a key parameter that depends on factors such as temperature and the presence of electrolytes. For choline-based ionic liquids, which share structural similarities, the process of micellization is influenced by both hydrophobic interactions between the tails and electrostatic interactions between the charged head groups.
Below is a table summarizing the critical micelle concentration (CMC) for some cationic surfactants, providing a comparative context for the behavior of quaternary ammonium compounds.
| Surfactant | Critical Micelle Concentration (CMC) in water (mol/L) |
| Decyltrimethylammonium bromide | 0.065 |
| Dodecyltrimethylammonium bromide | 0.016 |
| Hexadecyltrimethylammonium bromide | 0.00092 |
Note: The CMC values are provided for comparative purposes to illustrate the behavior of similar cationic surfactants.
Emulsification and Dispersion Properties
The amphiphilic nature of this compound also imparts emulsifying and dispersing properties. An emulsifier facilitates the formation of a stable mixture of two immiscible liquids, such as oil and water. The surfactant molecules position themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads remaining in the aqueous phase. This reduces the interfacial tension and prevents the droplets from coalescing.
As a dispersing agent, it can aid in the suspension of solid particles in a liquid medium. The surfactant molecules adsorb onto the surface of the particles, preventing them from aggregating and settling out. The effectiveness of phosphatidylcholines, which are structurally related, as emulsifiers and dispersants is influenced by the length and saturation of their acyl hydrocarbon chains. Shorter and saturated chains are often associated with more potent emulsifying properties.
Corrosion Inhibition Studies in Material Science
This compound has been identified as an effective corrosion inhibitor for various metals. Its ability to protect metal surfaces from degradation is a key area of its application in materials science.
Adsorption Mechanisms on Metal Surfaces
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. As a cationic surfactant, the positively charged quaternary ammonium head group is attracted to the negatively charged metal surface in corrosive environments. This electrostatic interaction is a key driving force for adsorption.
The adsorption process can involve both physisorption and chemisorption. Physisorption occurs due to the electrostatic attraction between the charged inhibitor molecules and the charged metal surface. Chemisorption involves the formation of a coordinate-type bond between the lone pair of electrons on the heteroatoms (in this case, the nitrogen and oxygen atoms) of the inhibitor and the vacant d-orbitals of the metal atoms. The adsorption of quaternary ammonium compounds on steel surfaces is often described by the electrostatic gravitational force between the nitrogen atoms and the metal surface. The nature of the adsorption can be influenced by the concentration of the inhibitor, the temperature, and the composition of the corrosive medium.
Formation of Protective Films
Upon adsorption, the molecules of this compound form a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby preventing or slowing down the corrosion process. The effectiveness of this protective film depends on its coverage, thickness, and stability.
Research has shown that choline hydroxide exhibits a very low corrosion rate on copper and other metallic surfaces. The formation of a dense and stable adsorbed layer is crucial for effective corrosion protection. In the case of aluminum and its alloys, protective films can be formed through various methods, including the in-situ growth of layered double hydroxides (LDHs), where the aluminum surface itself participates in the formation of the protective layer. The presence of hydroxide ions can facilitate the formation of such protective oxide or hydroxide layers. The structure and composition of these films can be analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) to understand the nature of the chemical bonds formed between the inhibitor and the metal surface.
Environmental Chemistry and Transformation Pathways
Occurrence and Distribution in Environmental Compartments
"Ethanaminium, N,N,N-trimethyl-, hydroxide (B78521)," commonly known as choline (B1196258) hydroxide, is a quaternary ammonium (B1175870) compound that can be introduced into the environment through various industrial and domestic applications. Due to its high water solubility, its environmental distribution is primarily governed by the aqueous phase.
Presence in Wastewater and Sewage Sludge
Choline and its derivatives are naturally occurring compounds found in many food sources and are also used in various industrial applications, leading to their presence in wastewater nih.gov. While specific concentrations of choline hydroxide in raw wastewater are not extensively documented in readily available literature, studies on similar quaternary ammonium compounds (QACs) indicate their presence in wastewater influents. The biodegradability of choline suggests that it can be partially removed during wastewater treatment processes. For instance, studies on anaerobic digestion of waste-activated sludge have shown that the addition of choline can enhance methane (B114726) production, indicating its breakdown by microbial communities in sludge nih.gov. The concentration of choline in digested sludge from a pig farming plant has been reported, highlighting its presence in agricultural wastewater streams nih.gov.
The predicted no-effect concentration (PNEC) for "Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide" in microorganisms in sewage treatment plants has been established, suggesting a threshold for potential ecotoxicological effects researchgate.net.
Interactive Data Table: Predicted No-Effect Concentrations (PNEC) for Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide
| Environmental Compartment | PNEC Value | Reference |
| Sewage Treatment Plant (STP) Microorganisms | 0.604 mg/L | researchgate.net |
Detection in Surface Waters and Sediments
Given its potential release from wastewater treatment plants, choline hydroxide can be found in surface waters. Its high water solubility suggests it will likely remain in the water column rather than partition significantly to sediments mdpi.com. However, sediment can act as a sink for various nutrients and contaminants, and the concentration of substances in the sediment can be correlated with their concentration in the overlying water rsc.org. While specific monitoring data for choline hydroxide in surface waters and sediments is scarce, the behavior of other QACs suggests that they are frequently detected in these environmental compartments. The log Koc value for choline chloride, a related salt, is 0.37, indicating it will not significantly adsorb to soil and sediment nih.gov.
Soil Contamination and Persistence
Choline is a naturally occurring substance in soil and can be utilized by soil microbes and plants nih.gov. Studies have shown that certain soil bacteria can enhance plant tolerance to stress by influencing choline metabolism. Due to its biodegradability, choline hydroxide is not expected to be highly persistent in soil environments. Its high water solubility also suggests it will be mobile in soil and likely to leach into groundwater rather than persist in the soil matrix mdpi.com. Research on the environmental fate of choline chloride indicates it is readily biodegradable, with over 75% degradation observed in 5 days in one study.
Abiotic Transformation Processes
Photochemical Degradation (Direct and Indirect Photolysis)
The photochemical degradation of choline hydroxide in the aquatic environment can occur through direct and indirect photolysis. Direct photolysis involves the absorption of sunlight by the molecule itself, leading to its breakdown. However, like many QACs that lack significant chromophores absorbing in the solar spectrum, the direct photolysis of choline hydroxide is expected to be a slow process.
Role of Hydroxyl Radicals (•OH) and Singlet Oxygen
Hydroxyl radicals are highly reactive species formed in sunlit natural waters through the photolysis of substances like nitrate (B79036) and dissolved organic matter. They are known to react rapidly with a wide range of organic compounds. The rate constant for the reaction of hydroxyl radicals with a compound is a key parameter in determining its environmental persistence. While a specific rate constant for the reaction of hydroxyl radicals with choline hydroxide is not explicitly reported, rate constants for •OH reactions with various organic molecules are generally in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. It is anticipated that the reaction with hydroxyl radicals would be a significant degradation pathway for choline hydroxide in the aquatic environment.
Singlet oxygen is another reactive oxygen species produced in surface waters through the photosensitization of dissolved organic matter. It can react with electron-rich organic molecules. While some studies have investigated the generation of singlet oxygen from oxidized forms of related compounds like phosphatidylcholine, the direct reaction kinetics between singlet oxygen and choline hydroxide are not well-documented mdpi.com. The role of singlet oxygen in the degradation of choline hydroxide is likely less significant compared to hydroxyl radicals, as has been observed for other QACs.
Biotic Transformation and Biodegradation Studies
Biotic processes are the primary pathway for the environmental degradation of TMAH.
TMAH is susceptible to aerobic biodegradation by various microorganisms. oecd.orgresearchgate.net Studies have shown that microbial communities, particularly those enriched from wastewater treatment plants, can effectively degrade TMAH. concordia.caresearchgate.net Potential aerobic TMAH-degrading bacteria that have been identified include species from the genera Mycobacterium and Hyphomicrobium. concordia.caaakash.ac.in
The primary aerobic biodegradation pathway involves the sequential demethylation of the tetramethylammonium (B1211777) cation. concordia.ca The process is initiated by the breakdown of TMAH to trimethylamine (B31210) (TMA) and then proceeds through further demethylation steps to dimethylamine (B145610) and methylamine (B109427). concordia.canih.gov These intermediates are ultimately mineralized. concordia.ca One study indicated that Hyphomicrobium sp. can utilize both TMAH and its degradation intermediate, TMA. concordia.ca
| Process | Identified Microorganisms | Degradation Pathway/Intermediates | Reference |
| Aerobic Biodegradation | Mycobacterium sp., Hyphomicrobium sp., Thiobacillus sp. | TMAH → Trimethylamine (TMA) → Dimethylamine → Methylamine | concordia.ca |
| Aerobic Degradation | Activated Sludge Microorganisms | 99% removal of TMAH after acclimation | researchgate.net |
Anaerobic transformation of TMAH has been demonstrated, particularly under methanogenic conditions. researchgate.netsigmaaldrich.com In the absence of oxygen, specific microbial consortia can utilize TMAH, leading to its degradation. sigmaaldrich.com The anaerobic pathway can result in the conversion of TMAH into methane (CH₄) and ammonia (B1221849) (NH₃). researchgate.netsigmaaldrich.com
Studies have identified specific methanogens capable of degrading TMAH. researchgate.netallen.in Organisms from the family Methanosarcinaceae, such as species of Methanomethylovorans, have been shown to be significant contributors to the methanogenic degradation of TMAH in bioreactors. researchgate.netallen.in In some advanced wastewater treatment processes, such as the completely autotrophic nitrogen removal over nitrite (B80452) (CANON) process, TMAH can be effectively biodegraded under anoxic conditions, with its nitrogen being converted to nitrogen gas. nih.govdaneshyari.com The main intermediates identified in this anoxic process are trimethylamine (TMA) and methylamine (MA). nih.govdaneshyari.com
Microbial Community Dynamics and Acclimation
The introduction of Ethanaminium, N,N,N-trimethyl-, hydroxide, a quaternary ammonium compound (QAC), into an environment can influence microbial community structure and dynamics. Microbes are known for their ability to physiologically adapt to diverse environmental conditions by adjusting the rates at which they consume different nutrients. plos.org They can hierarchically switch between various energy sources, preferentially metabolizing those that provide the highest growth rate, a phenomenon observed in diauxic shifts. plos.org
While specific studies on the acclimation of microbial communities to this compound are not extensively detailed in the reviewed literature, the principles of microbial adaptation suggest that communities would likely shift to favor species capable of utilizing this compound as a carbon and nitrogen source. plos.org For instance, certain soil microbes like Bacillus subtilis have been shown to interact with and enhance the biosynthesis of choline in plants, indicating a microbial capacity to engage with this compound. nih.gov Such interactions, over time, can lead to the acclimation of the microbial community, where populations of bacteria capable of metabolizing the compound increase. The ability of microbial species to alter their consumption of different resources in response to the presence of other species and the availability of nutrients is a key mechanism that can allow them to persist and maintain diversity within the community. plos.org The introduction of a new substrate like choline hydroxide would thus likely trigger a dynamic response in the microbial population, leading to a new ecological balance.
Identification of Biodegradation Products and Metabolites
The biodegradation of this compound (choline) is a well-documented microbial process, particularly under anaerobic conditions. The primary metabolic pathway involves the cleavage of the C-N bond to yield two main products: trimethylamine (TMA) and acetaldehyde. pnas.orgpnas.orgnih.gov This transformation is carried out by anaerobic microorganisms and is a crucial step in the biogeochemical cycling of choline. pnas.orgnih.gov
The enzyme responsible for this initial cleavage is a glycyl radical enzyme known as choline trimethylamine-lyase (CutC). pnas.orgnih.govnih.gov The discovery of the choline utilization (cut) gene cluster, which encodes for CutC and its activating protein CutD, has been pivotal in understanding this metabolic pathway. pnas.orgnih.gov
Following its production, trimethylamine (TMA) can be further metabolized by other microorganisms. In aerobic environments, TMA can be oxidized in the liver of host organisms by flavin-containing monooxygenases to form trimethylamine-N-oxide (TMAO). mdpi.comresearchgate.net TMA also serves as a carbon source for some bacteria and is a precursor for methanogenesis by marine archaea, contributing to the global production of methane. pnas.orgpnas.org
The other primary metabolite, acetaldehyde, can be further processed through various metabolic pathways. pnas.org
Table 1: Key Biodegradation Products of this compound
| Precursor Compound | Key Enzyme | Primary Biodegradation Products | Secondary Metabolites |
| This compound (Choline) | Choline trimethylamine-lyase (CutC) | Trimethylamine (TMA) | Trimethylamine-N-oxide (TMAO) |
| Acetaldehyde | Further metabolic products |
Sorption and Mobility in Environmental Matrices
Adsorption to Sludge and Organic Matter
This compound, as a quaternary ammonium compound (QAC), exhibits a strong tendency to adsorb to negatively charged surfaces such as sewage sludge and soil organic matter. nih.govrsc.org This is a primary mechanism controlling its fate in environmental and engineered systems. nih.gov The molecular structure of QACs, featuring a permanent positive charge on the nitrogen atom, facilitates strong electrostatic interactions with anionic surfaces. nih.govmdpi.com
In wastewater treatment plants (WWTPs), the rapid partitioning of QACs from the water phase to the sludge is a dominant removal process. acs.org Studies have measured high concentrations of QACs in sludge and biosolids, with levels reaching up to 500 mg/kg (dry weight). nih.govacs.org The sorption is influenced by the properties of both the QAC molecule, such as the length of its alkyl chains, and the characteristics of the sorbent material. mdpi.comacs.org
The strong affinity for sorption to particles and solids can limit the bioavailability of QACs for other processes like biodegradation and photolysis. nih.gov Research indicates that the sorption process is often nonlinear, suggesting that QACs may bind more strongly to organic particles at lower concentrations. nih.gov
Table 2: Sorption Parameters for Quaternary Ammonium Compounds (QACs) in Sludge
| QAC Type | Sorbent | Sorption Coefficient (Kd) or Partitioning (pKD) | Reference |
| Various QACs | Secondary and Primary Sludge | pKD values ranging from 0.32 to 6.3 | acs.org |
| Benzalkonium Chlorides (BACs) | Activated Sludge | Strong sorption capacity noted | rsc.org |
| Dialkyldimethylammonium Chlorides (DADMACs) | Activated Sludge | Strong sorption capacity noted | rsc.org |
Note: Specific Kd values for this compound were not available in the reviewed literature, but data for other QACs illustrate the general behavior.
Soil Mobility and Transport Mechanisms
The mobility of this compound in soil is expected to be low due to its strong sorption characteristics. researchgate.netfao.org As a positively charged QAC, it readily adsorbs to negatively charged soil components, primarily clay minerals and organic matter. mdpi.comresearchgate.netfao.org This strong interaction significantly retards its movement through the soil profile, reducing the potential for leaching into groundwater. researchgate.net
The primary transport mechanism is through advection and dispersion with flowing water, but this is heavily counteracted by the sorption process. mdpi.com It is proposed that QACs may become sequestered in the interlayer regions of layered silicates in clay-rich soils. researchgate.netfao.org This sequestration can reduce their immediate bioavailability and toxicity but may also increase their persistence in the soil environment. researchgate.netfao.org The release of these sequestered compounds over time could lead to sustained low-level concentrations in the soil. researchgate.net
The application of biosolids or manure containing QACs to agricultural land is a significant pathway for their introduction into the soil environment. nih.govacs.orgresearchgate.net While the levels and persistence of QACs in soils are not yet fully explored, their strong binding affinity is a key factor governing their environmental fate and transport. nih.govacs.org
Wastewater Treatment Plant (WWTP) Removal Efficiencies and Mechanisms
The primary removal mechanism is a two-step process. First, there is a rapid partitioning and sorption of the positively charged QACs from the aqueous phase onto the negatively charged activated sludge solids. rsc.orgacs.org This step effectively removes the compounds from the effluent water. acs.org
The second step is the biodegradation of the QACs that are adsorbed to the sludge. rsc.orgacs.org Although sorption limits bioavailability to some extent, microbial degradation does occur. The biological treatment step, particularly aerobic biodegradation within the activated sludge process, is considered the most important stage for the ultimate destruction of these compounds. acs.orgacs.org However, QACs tend to be more persistent and accumulate in anaerobic environments like anaerobic digesters. rsc.org
Despite the high removal rates from the liquid effluent, a significant fraction of the initial QAC load remains in the digested sludge. acs.org This can lead to the subsequent introduction of these compounds into terrestrial environments when biosolids are applied to land. nih.govrsc.org
Table 3: Removal Efficiency of Quaternary Ammonium Compounds (QACs) in Wastewater Treatment Plants
| WWTP Location/Type | QACs Studied | Influent Concentration Range | Effluent Concentration Range | Removal Efficiency (%) | Reference |
| Four U.S. WWTPs | BACs, DADMACs, EtBACs | Hundreds of µg/L | < 1 µg/L | Average 98% | marquette.edu |
| Swedish WWTPs | Various Biocides | Not specified | Not specified | >99% | acs.org |
| General Literature Review | General QACs | Hundreds of µg/L | ng/L | >90% | rsc.org |
Computational and Theoretical Studies of Ethanaminium, N,n,n Trimethyl , Hydroxide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecular systems. For choline (B1196258) hydroxide (B78521) and its derivatives, DFT calculations have been instrumental in elucidating reaction mechanisms, understanding intermolecular forces, and predicting molecular behavior. researchgate.netrsc.orgacs.org These calculations are often performed using various functionals, such as B3LYP, and basis sets like 6-311++G**, to achieve a balance between accuracy and computational cost. rsc.orgaip.org
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical stability and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular electronic transport properties and stability. acs.org
Studies on choline-based ionic liquids (ILs) have utilized DFT to calculate these parameters. For instance, in a study of choline-amino acid-based ILs, the HOMO-LUMO energy gap was found to be a critical factor in the system's stability. acs.org In another investigation involving choline-based ILs for corrosion inhibition, DFT calculations revealed how the electronic properties relate to the molecule's function. rsc.org A larger energy gap generally corresponds to higher stability and lower reactivity. rsc.org The electrostatic potential surface of the choline cation, derived from these calculations, identifies the hydroxyl group as a primary hydrogen-bonding site and the trimethylammonium group as a site for coulombic interactions. aip.orgmdpi.com
| Ionic Liquid | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| [Choline][Alanine] | - | - | 6.086 | acs.org |
| [Choline][β-Alanine] | - | - | 6.425 | acs.org |
| [Choline][Phenylalanine] | - | - | 4.502 | acs.org |
| Choline Tyrosine (ChoTyr) | -8.911 | -0.952 | 7.959 | rsc.org |
| Choline Proline (ChoPro) | -9.496 | -0.979 | 8.517 | rsc.org |
DFT calculations have been successfully employed to predict the reactivity of choline hydroxide and to elucidate its role in various chemical reactions. It is often used as a green, metal-free, and non-toxic catalyst. researchgate.netacs.org Computational studies have shown that choline hydroxide's catalytic efficacy is largely due to its ability to form strong hydrogen bonds with reactants, intermediates, and transition states. researchgate.netacs.org
For example, in the Claisen-Schmidt condensation, DFT studies proposed a plausible reaction pathway, with further analysis from the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interactions (NCI) index confirming the crucial role of hydrogen bonds in facilitating the reaction. acs.org Similarly, in the hydration of nitriles to amides, DFT calculations revealed that H-bond mediated catalysis involving choline hydroxide significantly lowers the activation energy barrier. rsc.org Choline hydroxide has also been studied for its ability to promote the Al-water reaction for hydrogen production; its apparent activation energy was calculated to be 45.92 kJ/mol, indicating it can significantly promote the reaction. researchgate.net The dissociation equilibrium of choline hydroxide is a key factor in its stable and sustained release of hydroxide ions, making it less corrosive but as effective as strong bases like NaOH in certain applications. researchgate.netresearchgate.net
Computational methods are used to simulate spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which aids in the interpretation of experimental data and structural elucidation. researchgate.net DFT calculations can predict vibrational frequencies that correspond to the functional groups within a molecule. aip.orgmdpi.com
For choline-based compounds, simulated FT-IR spectra help identify characteristic absorption bands. For instance, the O–H stretching frequency is typically observed around 3381 cm⁻¹, C–N stretching of the aliphatic amine around 1074-1079 cm⁻¹, and C–O stretching of the alcohol near 1204-1227 cm⁻¹. akademiabaru.com In studies of fatty acid and choline hydroxide systems, FT-IR spectroscopy, supported by computational analysis, is used to monitor the ionization state by observing the characteristic bands of the carboxylic acid (COOH) around 1700 cm⁻¹ and the carboxylate (COO⁻) group around 1565 cm⁻¹. mdpi.comconicet.gov.ar Similarly, ¹H and ¹³C NMR spectra are used to confirm the structures of synthesized choline-based ILs, with computational models helping to assign chemical shifts. researchgate.netakademiabaru.comdtu.dk
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the time-dependent behavior, intermolecular interactions, and conformational changes of choline hydroxide in various environments. acs.orgresearchgate.netnih.gov These simulations model the movement of atoms and molecules over time, governed by force fields such as GAFF (Generalized Amber Force Field) or COMPASS. aip.orgmdpi.comnih.gov
MD simulations are particularly powerful for studying the complex network of non-covalent interactions that define the properties of choline-containing systems, especially in the liquid phase or in solution. A primary finding across numerous studies is the critical role of hydrogen bonding. acs.orgresearchgate.net The hydroxyl group of the choline cation acts as a strong hydrogen bond donor, interacting significantly with anions or solvent molecules like water. aip.orgresearchgate.net
Radial Distribution Functions (RDFs), calculated from MD trajectories, provide quantitative data on the spatial arrangement of molecules. In simulations of choline-carboxylate ILs, RDFs show a narrow distribution for O···O distances around 2.6 Å, which is clear evidence of stable hydrogen bonding. aip.org The corresponding O···H distance for the hydrogen bond is typically found to be around 1.6 Å. aip.org The electrostatic interaction between the positively charged nitrogen atom of the choline cation and the negative oxygen atoms of an anion is also a key structural feature, characterized by a broad peak in the N···O RDF at approximately 4 Å. aip.org In aqueous solutions, computational studies show that strong solute-solvent interactions exist, which become stronger with increasing temperature, while solute-solute interactions decrease upon the addition of water. researchgate.net
| Interaction | System | Typical Distance (Å) | Source |
|---|---|---|---|
| O···H (Hydrogen Bond) | Choline-Formate IL | 1.60 | aip.org |
| O···H (Hydrogen Bond) | Choline-Propionate IL | 1.58 | aip.org |
| O···H (Hydrogen Bond) | Choline-Butyrate IL | 1.58 | aip.org |
| O···O (Hydrogen Bond) | Choline-Carboxylate ILs | ~2.6 | aip.org |
| N···O (Coulombic) | Choline-Carboxylate ILs | ~4.0 | aip.org |
The interaction of choline hydroxide with biomolecules has also been explored. When used as a solvent or additive, its effect on the conformational stability of proteins and nucleic acids is of significant interest. nih.govresearchgate.netacs.org For example, MD simulations can show how choline ions interact with the phosphate (B84403) backbone of RNA, primarily through hydrogen bonds, without causing significant structural degradation. acs.org Conversely, studies on the protein β-lactoglobulin found that choline hydroxide acts as a complete destabilizer of its native structure. nih.gov The ability of ions to influence protein structure often depends on their position in the Hofmeister series, though specific ion-solute interactions can lead to deviations from this trend. researchgate.net These studies highlight how the environment, whether it be a simple solvent or a complex biological medium, dictates the conformation and dynamic behavior of the choline ion.
Membrane Interaction Modeling (for understanding chemical behavior)
Computational modeling is a powerful tool for investigating the interactions between quaternary ammonium (B1175870) compounds (QACs) and biological membranes. nih.govnih.gov While specific models for choline hydroxide are not extensively documented, studies on the closely related tetramethylammonium (B1211777) (TMA) cation, the core structure of choline, provide valuable insights into its behavior in the presence of hydroxide ions near membrane-like environments.
Molecular dynamics (MD) simulations have been employed to understand the penetration and destabilization of bacterial membranes by QACs. These simulations can reveal the kinetics of membrane integration, showing, for instance, that QACs with alkyl chains penetrate membranes faster than those with ester-based groups. Furthermore, MD simulations can illustrate how QACs can induce the clustering of specific lipids within a membrane, a factor that can be linked to their biological activity.
Coarse-grained (CG) models, such as the ELBA and SIRAH force fields, allow for the simulation of larger systems over longer timescales, which is essential for studying complex membrane phenomena. nih.gov Another approach, the Highly Mobile Membrane Mimetic (HMMM), accelerates the simulation of lipid diffusion, which is often a rate-limiting factor in membrane dynamics, by simplifying the representation of the lipid tails. nih.gov These methods are instrumental in predicting the membrane-bound state of peripheral proteins and understanding the interactions of molecules with the membrane surface. nih.gov
Monte Carlo Simulations for Adsorption and Self-Assembly
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly useful for studying the adsorption and self-assembly of molecules. While specific MC simulation studies on the adsorption and self-assembly of Ethanaminium, N,N,N-trimethyl-, hydroxide are not prominent in the reviewed literature, the principles of this method are widely applied to similar systems.
For instance, Grand Canonical Monte Carlo (GCMC) simulations are used to study the adsorption of gases and liquids in porous materials. nih.gov These simulations can predict adsorption isotherms and provide insights into the clustering of molecules within confined spaces. nih.gov Challenges in simulating water adsorption, such as slow convergence due to hydrogen bonding, have been addressed by advanced techniques like flat-histogram MC methods (e.g., Transition-matrix and Wang-Landau forms) combined with specialized MC moves. nih.gov
In the context of self-assembly, MC simulations can model the formation of complex structures, such as the phase behavior of semiflexible equilibrium polymers. nih.gov These simulations can predict phase transitions and reveal the influence of molecular properties, like chain length and flexibility, on the resulting structures. nih.gov Although not directly applied to choline hydroxide in the available literature, these methods hold the potential to model its aggregation behavior and interaction with surfaces.
Thermodynamic and Kinetic Modeling of Reactions
The thermodynamic and kinetic properties of reactions involving this compound and its constituent ions are critical for understanding its stability and reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to model these aspects.
Studies on the degradation of the tetramethylammonium (TMA) cation in the presence of hydroxide ions have identified two primary mechanisms: nucleophilic substitution (SN2) and ylide formation (YF). researchgate.netmdpi.com DFT calculations have been used to determine the activation energies (ΔEactivation) and Gibbs free energies of activation (ΔGactivation) for these degradation pathways.
For example, in the absence of a stabilizing agent, the SN2 mechanism has a calculated ΔEactivation that can be influenced by the presence of other molecules. mdpi.com The presence of a deep eutectic solvent (DES) has been shown to increase the activation energy barriers for both SN2 and ylide formation, thereby enhancing the chemical stability of the TMA head group. mdpi.com The table below summarizes the calculated energetic data for the degradation of the TMA head group.
Table 1: Activation and Reaction Energies for TMA Degradation
| Degradation Pathway | Condition | ΔEactivation (kJ/mol) | ΔGactivation (kJ/mol) | ΔEreaction (kJ/mol) | ΔGreaction (kJ/mol) |
|---|---|---|---|---|---|
| SN2 | Without DES | - | - | -68.98 | -81.29 |
| With DES | 54.62 | 100.43 | -68.98 | -81.29 | |
| Ylide Formation (Step 1) | Without DES | 18.02 | 36.63 | 16.95 | 26.81 |
| With DES | 27.64 | 56.85 | 27.66 | 36.73 | |
| Ylide Formation (Step 2) | Without DES | - | - | -135.21 | -175.52 |
Data sourced from a computational study on TMA stability. mdpi.com
Kinetic modeling based on irreversible thermodynamics can also be applied to understand reaction progress, especially for reversible reactions. mdpi.com This approach uses a flux-force relationship to describe the kinetics with a minimal number of adjustable parameters. mdpi.com Furthermore, choline hydroxide itself has been investigated as a catalyst, for instance in aldol (B89426) condensation reactions, where its catalytic activity and the reaction kinetics can be computationally modeled. rsc.org
Prediction of Optoelectronic Properties and Molecular Stability
The prediction of molecular stability is a key application of computational chemistry. For this compound, the focus of such studies has been on the chemical stability of its cation, the tetramethylammonium (TMA) group, especially in alkaline environments relevant to applications like anion exchange membranes. researchgate.netmdpi.comdoaj.org
Ab initio molecular dynamics (MD) simulations and DFT calculations are the primary tools for these predictions. researchgate.netmdpi.com These studies have shown that the degradation of the TMA head group is influenced by factors such as temperature and hydration level. mdpi.comdoaj.org For instance, at 298 K, ylide formation is the dominant degradation mechanism, while at higher temperatures (320 K and 350 K), the SN2 reaction becomes more prominent. mdpi.comdoaj.org The presence of stabilizing agents like deep eutectic solvents can significantly suppress both degradation pathways. mdpi.comdoaj.org
The molecular electrostatic potential (ESP) map is a computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. preprints.org For the TMA head group, ESP maps show that the interaction between the hydroxide ion and the nitrogen atom of the TMA group is a critical factor in its stability. preprints.org
Regarding optoelectronic properties, there is a lack of significant research in the scientific literature for this compound. Computational studies in this area tend to focus on materials like semiconductors and perovskites, where these properties are more relevant for applications in devices like solar cells and LEDs. rsc.org
Computational Approaches to Structure-Activity/Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. For quaternary ammonium compounds (QACs), including structures related to choline, QSAR studies have been conducted to understand their toxicity and antimicrobial effects. nih.govscholarscentral.comresearchgate.net
These models typically use a set of calculated molecular descriptors, such as physicochemical and quantum chemical parameters, and employ statistical methods like multiple linear regression (MLR) to build a predictive model. nih.govresearchgate.net For example, in studies on the toxicity of QACs to algae, the alkyl chain length and total connectivity have been identified as key descriptors governing their toxicity. nih.govresearchgate.net
Table 2: Example of Descriptors in QAC QSAR Models
| Model Organism | Key Descriptors | Statistical Method | Finding |
|---|---|---|---|
| Chlorella pyrenoidosa | Alkyl Chain Length (CL), Total Connectivity (T(Con)) | Multiple Linear Regression (MLR) | CL and T(Con) are the main drivers of toxicity. nih.govresearchgate.net |
These QSAR models can have good predictive power, with high correlation coefficients (R²) indicating a strong linear relationship between the predicted and experimental values of properties like the minimum inhibitory concentration (MIC). scholarscentral.com Such models are valuable for screening new compounds for potential antimicrobial activity and for designing more effective and environmentally benign disinfectants. scholarscentral.com
Rationalization of Experimental Findings through Computational Models
A significant strength of computational modeling is its ability to rationalize and provide a molecular-level explanation for experimentally observed phenomena. escholarship.org In the context of this compound and related compounds, computational models have been instrumental in understanding their chemical stability and biological activity.
For instance, the observed chemical stability of the tetramethylammonium (TMA) head group in alkaline conditions can be explained by DFT and MD simulations. mdpi.comdoaj.org These models reveal the energetic barriers for different degradation pathways and how they are affected by environmental factors like temperature, hydration, and the presence of additives. mdpi.comdoaj.org The computational finding that deep eutectic solvents increase the activation energy for degradation provides a clear rationale for their experimentally observed stabilizing effect. mdpi.com
Similarly, in the field of toxicology, QSAR models rationalize the observed differences in the toxicity of various QACs by linking them to specific molecular features. The experimental finding that the toxicity of QACs often increases with the length of their alkyl chains is rationalized by computational models that show a correlation between alkyl chain length and the compound's ability to disrupt cell membranes. researchgate.net
Computational models have also been used to understand the regulation of enzymes that interact with choline, such as choline acetyltransferase. nih.gov These models can elucidate how factors like phosphorylation can modify the enzyme's catalytic activity and subcellular distribution, providing a molecular basis for experimental observations. nih.gov
Structure Activity and Structure Property Relationship Studies for Ethanaminium, N,n,n Trimethyl , Hydroxide
Influence of Alkyl Chain Length and Substituent Variation on Chemical Reactivity
The chemical reactivity of quaternary ammonium (B1175870) compounds (QACs) is significantly modulated by the length and nature of the alkyl chains attached to the central nitrogen atom. In Ethanaminium, N,N,N-trimethyl-, hydroxide (B78521), the presence of three methyl groups and one ethyl group defines its specific reactivity profile.
Generally, increasing the alkyl chain length in QACs can enhance certain properties, such as their efficacy as corrosion inhibitors or their interaction with surfaces. mdpi.com For instance, studies on various QACs have shown that longer alkyl chains can more effectively shield a metal surface. mdpi.com In the context of inkjet printing on cotton, the K/S value and dye fixation were improved with increasing alkyl chain length of the QAC used for cationic modification, which was attributed to greater exposure of the positive nitrogen center due to steric hindrance. acs.org
Conversely, the reactivity of the hydroxide counter-ion is also influenced by the cation's structure. In the electroreduction of oxalic acid, symmetrical quaternary ammonium hydroxides with varying alkyl chain lengths were studied, and tetrabutylammonium (B224687) hydroxide (TBAH) was found to be the most effective additive for improving current efficiency. xmu.edu.cn The study indicated that as the alkyl chain length increased, the suppression of the competing hydrogen evolution reaction became more pronounced. xmu.edu.cn
For Ethanaminium, N,N,N-trimethyl-, hydroxide, its short ethyl and methyl groups result in high water solubility but limit its lipophilicity. nih.govacs.org This contrasts with long-chain QACs, where the alkyl groups confer significant surfactant properties. The reactivity is also dictated by the stability of the C-N bonds and the basicity of the hydroxide ion. The positively charged quaternary nitrogen increases the acidity of the beta-hydrogens on the ethyl group, making the compound susceptible to Hofmann elimination reactions when heated, which yields trimethylamine (B31210) and ethylene (B1197577) glycol. libretexts.orglibretexts.org
Impact of Cationic Head Group Structure on Catalytic Efficiency in PTC
Phase-transfer catalysis (PTC) facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). The efficiency of a QAC as a phase-transfer catalyst is critically dependent on the structure of its cationic head group. rsc.org The catalyst must be able to partition effectively between the two phases to transport the reacting anion. operachem.com
The key structural factors of the cationic head group that influence PTC efficiency include:
Lipophilicity: The catalyst must possess sufficient lipophilicity to be soluble in the organic phase. This is typically achieved by having long enough alkyl chains. QACs with very short chains, like tetramethylammonium (B1211777), are often too water-soluble to be effective, while those with excessively long chains may become too lipophilic, hindering their ability to interact at the aqueous-organic interface. operachem.com
Steric Hindrance: The bulkiness of the alkyl groups around the cationic center can affect the ion-pairing with the anion being transported. Less sterically hindered cations can form tighter ion pairs, which may decrease the reactivity of the anion in the organic phase. Conversely, bulkier groups can lead to looser ion pairs, enhancing the anion's reactivity. princeton.edu
This compound, with its small methyl and ethyl groups, has limited lipophilicity. This makes it less effective as a phase-transfer catalyst for many standard organic-aqueous systems compared to catalysts with longer alkyl chains like tetrabutylammonium or tetrahexylammonium (B1222370) salts. operachem.com However, its effectiveness can be context-dependent. For instance, in a study of a nucleophilic substitution reaction, a gemini (B1671429) surfactant with two quaternary ammonium active sites showed higher catalytic activity than traditional single-chain surfactants like tetrabutyl ammonium bromide and hexadecyl trimethyl ammonium bromide (CTAB). rhhz.net This highlights that modifications beyond simple alkyl chain length, such as creating dimeric structures, can significantly impact catalytic efficiency. rhhz.net
Table 1: Influence of Catalyst Structure on PTC Efficiency This interactive table summarizes general principles of how a QAC's structure affects its performance in Phase-Transfer Catalysis.
Click to view interactive data
| Structural Feature | Effect on PTC Efficiency | Rationale | Relevance to this compound |
|---|---|---|---|
| Short Alkyl Chains (e.g., Methyl, Ethyl) | Low Efficiency | High water solubility, poor partitioning into the organic phase. operachem.com | Directly applicable; its short chains limit its use as a standard PTC. |
| Medium Alkyl Chains (e.g., Butyl, Hexyl) | High Efficiency | Balanced partitioning between aqueous and organic phases. operachem.com | Serves as a benchmark for comparison. |
| Very Long Alkyl Chains (e.g., >C16) | May Decrease Efficiency | Becomes too lipophilic, poor interaction at the interface, may form stable micelles. operachem.com | Illustrates the principle of optimal lipophilicity. |
| Bulky/Asymmetric Cation Head | Can Increase Anion Reactivity | Creates looser, more reactive ion pairs in the organic phase. princeton.edu | The trimethyl-ethyl structure is relatively small and symmetric compared to specialized PTCs. |
Relationship between Structure and Environmental Fate Parameters (e.g., Biodegradation Rates, Sorption)
The environmental fate of QACs is strongly tied to their molecular structure, particularly the length of their alkyl chains. nih.govacs.org this compound, as a short-chain QAC, exhibits distinct environmental behavior compared to its long-chain counterparts.
Sorption: QACs have a permanent positive charge, which facilitates strong sorption to negatively charged environmental solids like clay minerals, soils, and sewage sludge. nih.govacs.org However, the extent of this sorption is also driven by hydrophobic interactions. Longer alkyl chains significantly increase hydrophobicity and thus enhance sorption. nih.govresearchgate.net Studies have shown that for QACs like C(16)TMA (cetyltrimethylammonium), sorption is much higher than for C(12)TMA (dodecyltrimethylammonium). nih.gov Given that this compound has only a C2 chain, its sorption to soil and sediment is expected to be considerably lower than that of long-chain QACs. Its high water solubility means it is more likely to remain in the aqueous phase. acs.org
Biodegradation: The biodegradation of QACs is a key removal pathway in environments like wastewater treatment plants. nih.gov The ability of microorganisms to degrade these compounds can be influenced by structure. While QACs are biocides, some bacteria are capable of degrading them. nih.gov It has been suggested that short-chain QACs are more readily biodegradable than long-chain ones. nih.gov However, the introduction of functionalities designed to be less stable, such as ester or thioether bonds, can significantly accelerate degradation regardless of chain length. rsc.org The structure of choline (B1196258), with its hydroxyl group, may offer a site for initial biological oxidation, potentially facilitating its degradation.
Structural Factors Affecting Basicity and Nucleophilicity
Quaternary ammonium hydroxides are known to be strong bases. alfa-chemistry.com The basicity of this compound stems from the hydroxide ion (OH⁻), which is fully dissociated from the quaternary ammonium cation in aqueous solution. alfa-chemistry.com
The primary structural factor is the quaternary ammonium cation itself. Unlike amines, which are weak bases, the quaternary nitrogen in choline cannot accept a proton. The cation exists as a stable, positively charged species, and its role is primarily to act as the counterion to the highly basic hydroxide.
However, the structure of the cation can indirectly affect the reactivity of the hydroxide ion. Key factors include:
Solvation: The degree of hydration around the hydroxide ion is critical. Research has shown that as the amount of water solvating the hydroxide ion decreases, its nucleophilicity and basicity increase dramatically, leading to faster degradation of the associated quaternary ammonium cation. acs.org In a less aqueous environment, the "naked" hydroxide ion is a much more powerful base and nucleophile.
Inductive Effects: The strong positive charge of the N⁺ center has an inductive effect, withdrawing electron density from the adjacent carbon atoms. This increases the acidity of the β-hydrogens on the ethyl group, making them more susceptible to abstraction by a base. libretexts.orglibretexts.org This is the principle behind the Hofmann elimination, where the hydroxide ion of the QAC itself acts as the base to initiate the reaction upon heating. libretexts.org
Therefore, while the intrinsic basicity is a property of the hydroxide ion, its effective reactivity is modulated by the solvation environment and the electronic properties of the accompanying Ethanaminium, N,N,N-trimethyl- cation.
Correlation of Molecular Structure with Analytical Detection Parameters
The molecular structure of this compound dictates its response in various analytical techniques, particularly mass spectrometry (MS). The compound is a pre-charged, hydrophilic quaternary ammonium compound. science.gov
In mass spectrometry, the structure influences both ionization and fragmentation:
Ionization: Being permanently charged, the compound is readily analyzed by techniques like Electrospray Ionization (ESI), which is ideal for polar and pre-charged molecules. It will be detected in positive ion mode as the intact cation, [C₅H₁₄NO]⁺.
Fragmentation (MS/MS): When the parent ion is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner based on its structure. Common fragmentation pathways for quaternary ammonium compounds include:
Neutral Loss of an Alkyl Group: Loss of a methyl group (CH₃, 15 Da) is a common fragmentation pathway for the trimethyl headgroup.
Cleavage of the N-C Bond: The bond between the nitrogen and the ethyl group can cleave.
Characteristic Ions: For choline, a characteristic fragment ion is often observed at m/z 58, corresponding to [C₃H₈N]⁺, resulting from the cleavage of the C-C bond in the ethyl group. docbrown.info Another significant ion can appear at m/z 44. docbrown.info
The presence of the hydroxyl group also influences fragmentation. Under certain conditions, a loss of water (H₂O, 18 Da) might be observed, although this is less common for N-oxides and quaternary compounds in ESI-MS/MS compared to compounds with aliphatic hydroxylations. nih.gov Distinguishing between isomers or related compounds, like N-oxides and hydroxylated metabolites, can be achieved by observing specific fragmentation patterns under different ionization conditions like Atmospheric Pressure Chemical Ionization (APCI), where N-oxides can produce distinct [M + H - O]⁺ ions. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for Ethanaminium, N,N,N-trimethyl- Cation This interactive table outlines the expected major ions in the tandem mass spectrum of the choline cation.
Click to view interactive data
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |
|---|---|---|---|
| 104.1 ([C₅H₁₄NO]⁺) | 89.1 | CH₃ (15 Da) | Loss of a methyl group from the quaternary nitrogen. |
| 104.1 ([C₅H₁₄NO]⁺) | 75.1 | C₂H₅ (29 Da) | Loss of the ethyl group. |
| 104.1 ([C₅H₁₄NO]⁺) | 59.1 | C₂H₅O (45 Da) | Loss of the hydroxyethyl (B10761427) group, leaving trimethylamine cation. |
| 104.1 ([C₅H₁₄NO]⁺) | 58.1 | CH₄O + H₂ (46 Da) | Characteristic fragment [CH₂=N(CH₃)₂]⁺ from cleavage and rearrangement. docbrown.info |
Effect of Structural Modifications on Surface Activity (e.g., CMC)
Surface activity is a hallmark of many QACs, which are often classified as cationic surfactants. wikipedia.org A key parameter to quantify this is the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to aggregate into micelles. nih.gov This self-assembly is driven by a balance between the hydrophobic tails and hydrophilic head groups.
The structure of this compound is not conducive to significant surface activity or micelle formation. The primary requirements for a low CMC and effective surfactant behavior are:
A Long Hydrophobic Tail: Typically, an alkyl chain of at least 8-10 carbons is needed to provide the necessary hydrophobic driving force for aggregation. nih.gov
A Hydrophilic Head Group: The charged quaternary ammonium group serves this purpose.
The CMC of surfactants is strongly dependent on the alkyl chain length; as the chain length increases, the CMC decreases logarithmically. nih.govresearchgate.net For example, the CMC of benzylalkylammonium chlorides decreases from 188 mM for a C8 chain to 0.1 mM for a C18 chain. nih.gov this compound, with only a two-carbon (ethyl) chain and three one-carbon (methyl) chains, lacks the substantial hydrophobic component required to form micelles in solution. Its structure is dominated by the highly polar ionic head group, making it extremely water-soluble but a very poor surfactant. Any modification to impart surface activity would require replacing one of the methyl groups with a much longer alkyl chain (e.g., C12, C14, C16).
Stereochemical Effects on Reaction Mechanisms and Outcomes
Stereochemical effects are crucial in asymmetric synthesis, where a chiral catalyst is used to favor the formation of one enantiomer of a product over the other. While phase-transfer catalysis is a powerful tool for such transformations, the catalyst itself must be chiral. nih.gov
This compound is an achiral molecule. It has no stereocenters and possesses multiple planes of symmetry. Therefore, when used as a catalyst or reagent on its own, it cannot induce enantioselectivity in a reaction involving a prochiral substrate.
The principles of stereochemical control in PTC are demonstrated by complex, chiral QACs, most notably those derived from Cinchona alkaloids. thieme-connect.comacs.orgmdpi.com These catalysts feature:
A Rigid Chiral Backbone: The alkaloid structure provides a well-defined three-dimensional environment. thieme-connect.com
Functional Groups for Interaction: Groups like hydroxyls can form hydrogen bonds with the substrate, helping to orient it within the chiral pocket. nih.gov
Steric Shielding: Bulky substituents on the catalyst can block one face of the approaching substrate, forcing the reaction to occur on the other face. jku.at
In these systems, the chiral quaternary ammonium salt forms a chiral ion pair with the reactant anion. nih.gov This complex then interacts with the substrate in a stereochemically defined manner during the rate-determining step, leading to an enantioenriched product. The outcome is highly sensitive to the catalyst's structure, the solvent, and the nature of the reactants. mdpi.comrsc.org
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of TMAH, such as the salt metathesis reaction between tetramethylammonium (B1211777) chloride and potassium hydroxide (B78521) in methanol (B129727), presents environmental and purity challenges. wikipedia.org Future research is increasingly focused on "green chemistry" principles, aiming to design and implement environmentally benign chemical processes that prevent pollution and reduce hazardous waste. cam.ac.uk A primary driver in this area is the development of circular economy models, particularly for industries that use large volumes of TMAH, such as semiconductor manufacturing. semicontaiwan.org
Key research initiatives include:
Wastewater Recycling and Purification: Companies are developing and implementing patented technologies to recover and recycle TMAH from industrial wastewater. semicontaiwan.orgtsmc.com For instance, technology exists to capture TMAH from wastewater, convert it to an intermediate salt like Tetramethylammonium sulfate (B86663), and then purify it back into electronic-grade TMAH. semicontaiwan.org TSMC has successfully implemented a comprehensive TMAH recycling system, moving from high-concentration recycling to low-concentration comprehensive treatment, significantly reducing TMAH discharge. tsmc.comtsmc.com This approach not only mitigates environmental impact but also lowers the carbon footprint for TMAH users. semicontaiwan.org
Advanced Filtration and Separation: Research into techniques like two-stage nanofiltration (NF) is underway to more effectively remove contaminants such as photoresist from TMAH wastewater, further improving the efficiency of recycling loops. tsmc.comtsmc.com The use of specialized anion and cation resin towers is also being optimized to remove interfering ions and enhance the recovery of TMAH. tsmc.com
Electrochemical Synthesis: Exploration into electrochemical methods for TMAH synthesis offers a potential route to avoid salt by-products, thereby creating a cleaner and more sustainable production process.
These efforts represent a shift from linear production models to a circular approach, where waste streams are repurposed into high-value products, aligning with global sustainability goals. tsmc.com
Exploration of New Catalytic Applications Beyond Traditional PTC
While TMAH is recognized for its properties as a phase-transfer catalyst (PTC) and its use in anisotropic etching of silicon, its catalytic potential extends into various domains of organic synthesis. wikipedia.orgmdma.ch Research is uncovering its efficacy as a strong base catalyst in reactions where metal-ion contamination must be avoided. sacheminc.com
Emerging catalytic applications include:
Multi-Component Reactions (MCRs): TMAH has been demonstrated as an efficient, solvent-free catalyst for the one-pot, three-component synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] nih.govnih.govoxazine-3-one derivatives. researchgate.netresearchgate.net This method is noted for its high yields and environmentally friendly conditions. researchgate.net
Polymerization Reactions: In materials science, TMAH serves as an effective base catalyst for the ring-opening polymerization of cyclic siloxanes, such as in the synthesis of polyvinylsiloxane (PVSO). mdpi.com It facilitates both the polymerization and hydrosilylation reactions necessary to form the polymer network. mdpi.com
Transesterification: TMAH is used as a transesterification catalyst, a crucial process in the production of biofuels and other esters. sacheminc.com
The table below summarizes some of the novel catalytic uses of TMAH being explored.
Table 1: Novel Catalytic Applications of Ethanaminium, N,N,N-trimethyl-, hydroxide
| Application Area | Reaction Type | Role of TMAH | Key Advantages | Reference |
|---|---|---|---|---|
| Heterocyclic Synthesis | One-pot, three-component synthesis of naphthoxazinones | Base Catalyst | High yields, solvent-free conditions, operational simplicity | researchgate.netresearchgate.net |
| Polymer Chemistry | Ring-opening polymerization of cyclic siloxanes | Base Catalyst | Initiates polymerization for Si-O ceramic precursors | mdpi.com |
| Biofuel Production | Transesterification | Catalyst | Metal-free catalysis | sacheminc.com |
Future work will likely focus on expanding the scope of TMAH-catalyzed reactions, optimizing reaction conditions, and immobilizing the catalyst on solid supports to improve reusability and process efficiency.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize and control reactions involving TMAH, particularly in its catalytic and industrial applications, real-time reaction analysis is critical. mt.com While traditional methods like titration and pH measurement are used for monitoring TMAH concentration, they often lack the sensitivity and specificity required for modern processes. ecitechnology.com Advanced in situ spectroscopic techniques offer a window into reaction dynamics as they occur. numberanalytics.comnumberanalytics.com
Future research in this area involves:
Applying Operando Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to study TMAH-catalyzed reactions in real-time. numberanalytics.comspectroscopyonline.com This allows researchers to track the formation of transient intermediates and by-products, providing deep mechanistic insights that are unattainable with offline analysis. spectroscopyonline.com
High-Resolution Mass Spectrometry: The use of techniques like electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI FTICR MS) with TMAH as a reagent has been shown to enhance the analysis of complex mixtures by deprotonating a wider range of chemical classes compared to conventional bases. nih.gov
Integrated Spectroscopic and Microscopic Methods: Combining techniques, such as X-ray absorption spectroscopy (XAS) with transmission electron microscopy (TEM), can provide comprehensive information on both the chemical state and physical morphology of catalytic systems involving TMAH. numberanalytics.com
The integration of these advanced analytical tools is essential for developing robust and efficient chemical processes, from catalyst development to large-scale industrial manufacturing. mt.com
Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical discovery. researchgate.net For TMAH, integrated studies are crucial for understanding its stability, reactivity, and interactions at a molecular level.
A significant area of research is the computational investigation of TMAH's chemical stability, particularly in applications like anion exchange membranes (AEMs) for fuel cells, where the tetramethylammonium cation is a common head group. mdpi.com
Quantum Chemical Calculations: Density Functional Theory (DFT) is used to compute atomic forces and model reaction pathways, such as the degradation of the TMA head group via SN2 and Hofmann elimination (YF) reactions in alkaline environments. mdpi.com
Molecular Dynamics (MD) Simulations: Ab initio MD simulations track the dynamic behavior of TMAH in solution, analyzing changes in bond distances and interactions with surrounding molecules (e.g., water, hydroxide ions) at various temperatures. mdpi.com
The table below presents an example of data derived from such computational studies, illustrating the focus on molecular-level changes.
Table 2: Example Parameters from a Computational Study of TMA Head Group Stability
| Computational Method | System Modeled | Parameters Investigated | Key Insight | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | TMA head group with OH⁻ ion and water | Atomic forces, reaction energy barriers | Identifies likely degradation pathways (SN2 vs. YF) | mdpi.com |
| Ab Initio Molecular Dynamics (MD) | TMA head group in aqueous and DES environments | C-N and C-H bond distance changes over time at different temperatures (298 K, 320 K, 350 K) | Assesses the stabilizing effect of additives like deep eutectic solvents (DES) | mdpi.com |
These integrated approaches provide a deeper mechanistic understanding that can guide the rational design of more stable materials and more efficient catalytic systems. researchgate.netmdpi.com
Investigation of Environmental Impact of Transformation Products
The widespread use of TMAH necessitates a thorough understanding of its environmental fate and the impact of its degradation products. semicontaiwan.orgnih.gov TMAH is known to be toxic and can contribute to eutrophication if discharged without proper treatment. nih.gov Research is focused on identifying its transformation products and developing effective degradation technologies.
Identification of Transformation Products: Studies on the degradation of TMAH through various processes have identified several key intermediates. For example, UV/persulfate oxidation and biological degradation pathways lead to the formation of trimethylamine (B31210), dimethylamine (B145610), and methylamine (B109427). nih.govnih.gov
Advanced Oxidation Processes (AOPs): Researchers are investigating various AOPs for the complete mineralization of TMAH. These include processes like UV/persulfate, ozonation (O₃), and O₃/H₂O₂ systems. nih.govresearchgate.net Studies show that combining ozonation with hydrogen peroxide can achieve significant degradation and mineralization of TMAH. researchgate.net
Biological Degradation: Biological treatment in both aerobic and anaerobic bioreactors is a feasible and economical approach. nih.govresearchgate.net Research has identified specific microbial species, such as Mycobacterium sp. and Hyphomicrobium sp., that are capable of degrading TMAH. nih.gov Metagenomic analysis in anaerobic reactors has revealed the dominant role of Proteobacteria and Euryarchaeota in the transformation of TMAH. researchgate.net
The table below lists identified transformation products and the analytical methods used for their detection.
Table 3: Identified Transformation Products of TMAH and Detection Methods
| Transformation Product | Degradation Process | Analytical Method | Reference |
|---|---|---|---|
| Trimethylamine (TMA) | Aerobic Biological Degradation, UV/Persulfate | Ion Chromatography (IC) | nih.govnih.gov |
| Dimethylamine (DMA) | UV/Persulfate | Ion Chromatography (IC) | nih.gov |
| Methylamine (MMA) | UV/Persulfate | Ion Chromatography (IC) | nih.gov |
| Ammonia (B1221849) | Aerobic Biological Degradation | - | nih.gov |
Future studies will continue to focus on optimizing these degradation technologies to ensure complete removal of TMAH and its by-products from wastewater, minimizing the ecological footprint of its industrial use. nih.govresearchgate.net
Design of Tailored this compound Analogues for Specific Chemical Functions
While TMAH is highly effective in many applications, its toxicity has prompted research into safer and more specialized alternatives. sesha.org The design of tailored analogues of TMAH—modifying the structure of the quaternary ammonium (B1175870) cation—is an emerging trend aimed at creating molecules with specific functions.
This research direction draws from the principles of phase-transfer catalyst design and the development of task-specific ionic liquids. numberanalytics.comjetir.org The goals of designing TMAH analogues include:
Enhanced Selectivity: For catalytic applications, modifying the alkyl groups on the nitrogen atom can create steric and electronic effects that improve the selectivity of a reaction. The development of chiral phase-transfer catalysts for asymmetric synthesis is a prime example of this approach. numberanalytics.com
Improved Stability: As shown in computational studies, the stability of the quaternary ammonium head group is critical. mdpi.com Designing analogues with different alkyl substituents or incorporating them into polymer backbones could enhance thermal and chemical stability.
Reduced Environmental Impact: A key objective is to design effective quaternary ammonium hydroxides with a more favorable toxicological profile than TMAH. sesha.org
The development of these next-generation compounds will rely on an integrated approach, combining predictive computational modeling with targeted experimental synthesis and performance testing.
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats due to its corrosive nature (UN3267).
- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation.
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite).
- Storage : Keep in sealed containers with PTFE-lined caps to prevent CO₂ absorption and degradation .
Which analytical techniques are most reliable for characterizing choline hydroxide and detecting impurities?
Basic Research Question
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., residual amines or chloride ions) with a C18 column and mobile phase of 0.1% formic acid in acetonitrile/water.
- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) confirms structure: δ 3.22 (s, 9H, N(CH₃)₃), 3.55 (t, 2H, CH₂OH), 4.02 (m, 2H, CH₂N⁺).
- Ion Chromatography : Measures hydroxide ion concentration to assess decomposition .
How does pH influence the stability of choline hydroxide in aqueous solutions, and how can degradation be mitigated?
Advanced Research Question
Choline hydroxide undergoes rapid hydrolysis in acidic conditions (pH < 7) to form trimethylamine and glycol. Stability is optimal at pH 10–12.
- Mitigation Strategies : Use buffered solutions (e.g., borate buffer, pH 10.5) and store at 4°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for glycol byproducts) .
What role does choline hydroxide play in catalytic applications, such as phase-transfer catalysis?
Advanced Research Question
Choline hydroxide acts as a phase-transfer catalyst in biphasic systems (e.g., water/organic solvents) due to its amphiphilic structure. Example applications:
- Nucleophilic Substitutions : Enhances reaction rates between aqueous NaOH and organic halides (e.g., benzyl chloride).
- Mechanism : The quaternary ammonium group solubilizes organic reactants in the aqueous phase, facilitating ion exchange .
How can researchers resolve contradictions in reported solubility or reactivity data for choline hydroxide?
Advanced Research Question
Discrepancies often arise from variations in purity, storage conditions, or measurement protocols.
- Validation Steps :
What advanced techniques are used to study choline hydroxide’s interactions with biological membranes?
Advanced Research Question
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to phospholipid bilayers.
- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics with membrane models (e.g., liposomes).
- X-ray Crystallography : Resolves structural details of choline hydroxide complexes with membrane proteins .
How can decomposition products of choline hydroxide be identified and quantified in long-term stability studies?
Advanced Research Question
- GC-MS : Detects volatile degradation products (e.g., trimethylamine) using a DB-5MS column and electron ionization.
- Ion-Exchange Chromatography : Separates and quantifies glycol and chloride ions.
- Accelerated Stability Testing : Conduct at 40°C/75% RH for 6 months to model shelf-life degradation .
What methodologies enable the use of choline hydroxide in synthesizing complex bioactive derivatives?
Advanced Research Question
- Esterification : React with fatty acids (e.g., palmitic acid) under Mitsunobu conditions (DIAD, PPh₃) to produce phospholipid precursors.
- Quaternization : Alkylate tertiary amines with 2-bromoethanol in the presence of choline hydroxide to generate novel ionic liquids.
- Scale-Up Considerations : Use flow chemistry to maintain exothermic control and improve yield (>90%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
